3-Iodo-6-nitro-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGNGLOCQEDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499680 | |
| Record name | 3-Iodo-6-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70315-70-7 | |
| Record name | 3-Iodo-6-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-6-nitroindazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 3-iodo-6-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-iodo-6-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry. This compound serves as a versatile intermediate for the development of various therapeutic agents, particularly kinase inhibitors. This document outlines a detailed synthetic protocol and provides expected characterization data based on analogous compounds, presented in a structured format for clarity and ease of use.
Physicochemical Properties
This compound is a solid, slightly pale yellow compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 289.03 g/mol |
| CAS Number | 70315-70-7 |
| Appearance | Slightly Pale Yellow Solid |
| Melting Point | 265 °C |
Synthesis of this compound
The synthesis of this compound is achieved through the direct iodination of 6-nitro-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic substitution. The reaction is typically carried out by treating 6-nitro-1H-indazole with molecular iodine in the presence of a base.
Experimental Protocol: Iodination of 6-nitro-1H-indazole
This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.
Materials and Reagents:
-
6-nitro-1H-indazole
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to the flask and stir the mixture at room temperature until the substrate is fully dissolved.
-
Reagent Addition: Add molecular iodine (I₂) (approximately 1.5-2.0 equivalents) to the solution. Follow this with the portion-wise addition of potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (approximately 2.0-4.0 equivalents).
-
Reaction: Heat the reaction mixture and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an ice-water mixture. Quench excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark color of the iodine disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers and wash them sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
Synthesis Workflow
Characterization Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The expected proton NMR chemical shifts for this compound in a solvent like DMSO-d₆ are presented below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| NH | ~13.5 - 14.5 | br s |
| H-4 | ~7.8 - 8.0 | d |
| H-5 | ~7.4 - 7.6 | dd |
| H-7 | ~8.1 - 8.3 | d |
¹³C NMR Spectroscopy (Predicted)
The predicted carbon-13 NMR chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom.
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~90 - 95 |
| C-3a | ~140 - 142 |
| C-4 | ~120 - 122 |
| C-5 | ~118 - 120 |
| C-6 | ~145 - 148 |
| C-7 | ~115 - 117 |
| C-7a | ~140 - 142 |
FT-IR Spectroscopy (Predicted)
The expected characteristic infrared absorption bands are listed below.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300 - 3400 (broad) |
| C-H Aromatic | ~3100 |
| NO₂ Asymmetric Stretch | ~1520 - 1540 |
| NO₂ Symmetric Stretch | ~1340 - 1360 |
| C=C Aromatic | ~1600, ~1470 |
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₇H₄IN₃O₂ |
| Exact Mass | 288.9399 |
| Ionization Mode | ESI+ or ESI- |
| Expected Ion | [M+H]⁺ = 289.9477 or [M-H]⁻ = 287.9321 |
Experimental Protocols for Characterization
The unambiguous identification of this compound relies on a combination of the following spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing it into a thin pellet.
Data Acquisition: Record the spectrum on an FT-IR spectrometer.
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the exact mass of the molecular ion.
Characterization Workflow
An In-depth Technical Guide to the Chemical Properties of 3-iodo-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-6-nitro-1H-indazole is a substituted indazole that serves as a valuable building block in synthetic organic and medicinal chemistry.[1] Its distinct arrangement of iodo and nitro functional groups on the indazole core makes it a versatile precursor for the synthesis of more complex heterocyclic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores the utility of this compound as an intermediate in the development of potential therapeutic agents, particularly kinase inhibitors.[2][3]
Molecular Structure and Physicochemical Properties
The structure of this compound incorporates the bicyclic indazole core, featuring an iodine atom at the 3-position and a nitro group at the 6-position. The electron-withdrawing nature of the nitro group and the reactivity of the carbon-iodine bond are key determinants of its chemical behavior.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound |
| Molecular Formula | C₇H₄IN₃O₂ | This compound[1] |
| Molecular Weight | 289.03 g/mol | This compound[1] |
| Appearance | Likely a solid powder | Based on related indazoles[3] |
| Purity | Typically >95% | Based on related indazoles[3] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5-14.5 | br s | 1H | NH |
| ~8.6 | d | 1H | H-7 |
| ~8.2 | dd | 1H | H-5 |
| ~7.8 | d | 1H | H-4 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predictions are based on analogous structures and may vary from experimental values.[4][5]
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-6 |
| ~142 | C-7a |
| ~125 | C-4 |
| ~122 | C-5 |
| ~118 | C-7 |
| ~112 | C-3a |
| ~91 | C-3 |
Note: Predictions are based on analogous structures and may vary from experimental values.[4]
Table 4: Predicted FT-IR and Mass Spectrometry Data
| Spectroscopic Technique | Key Predicted Features |
| FT-IR (KBr pellet) | N-H Stretch: ~3300-3400 cm⁻¹ (broad)C-H Aromatic: ~3100 cm⁻¹NO₂ Asymmetric Stretch: ~1520 cm⁻¹NO₂ Symmetric Stretch: ~1340 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular Ion Peak ([M]⁺): m/z 289 |
Note: Predictions are based on analogous structures and may vary from experimental values.[4]
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from 6-nitro-1H-indazole. A plausible synthetic route is outlined below.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the iodination of indazoles.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 6-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃), to the solution. Subsequently, add iodine (I₂) portion-wise or as a solution in DMF.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. The product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Reactivity
The presence of the iodo group at the 3-position makes this compound a versatile substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in introducing molecular diversity for applications in drug discovery.[2][3]
Heck Reaction:
The palladium-catalyzed Heck reaction allows for the formation of a carbon-carbon bond between this compound and an alkene.[2] This reaction is a powerful tool for synthesizing 3-alkenyl-6-nitro-indazoles, which are valuable intermediates for further functionalization.[2]
Experimental Protocol: Heck Reaction of this compound with an Alkene
This protocol is a general procedure for the Heck reaction with iodo-indazole derivatives.[2]
-
N-Protection (Optional but Recommended): To prevent side reactions, the indazole nitrogen can be protected. A common protecting group is tetrahydropyran (THP). This is achieved by reacting this compound with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of acid.[6]
-
Reaction Setup: In a reaction vessel, combine the N-protected this compound, the desired alkene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a suitable base (e.g., N,N-diisopropylethylamine) in an appropriate solvent like DMF.[6]
-
Reaction Conditions: Degas the reaction mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute it with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by flash column chromatography.
Caption: Catalytic cycle of the Heck reaction.[2]
Biological Significance and Applications
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][7][8] Substituted indazoles, such as this compound, are particularly valuable as intermediates in the synthesis of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer.
The nitro group at the 6-position can be reduced to an amine, which provides a handle for further derivatization to explore structure-activity relationships (SAR) in drug discovery programs.[3]
Caption: Potential mechanism of action for indazole-based kinase inhibitors.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its reactivity, particularly in cross-coupling reactions, allows for the generation of diverse molecular libraries for drug discovery efforts. While detailed experimental data for this specific molecule is limited, the known chemistry of related indazole derivatives provides a strong foundation for its synthesis and application in the development of novel therapeutics, especially in the area of kinase inhibition.
References
- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-iodo-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-iodo-6-nitro-1H-indazole, a key heterocyclic compound with significant applications in medicinal chemistry and material science. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical Identity and Properties
This compound is a substituted indazole featuring an iodine atom at the 3-position and a nitro group at the 6-position of the indazole core. This unique substitution pattern makes it a versatile building block for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 70315-70-7 | [1] |
| Molecular Formula | C₇H₄IN₃O₂ | [1] |
| Molecular Weight | 289.03 g/mol | [1] |
| Appearance | Solid (form) | |
| Storage Temperature | 0-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the iodination of 6-nitroindazole. The following protocol is a representative method.
Synthesis of this compound
This procedure involves the direct iodination of 6-nitroindazole in the presence of a base.
Materials:
-
6-nitroindazole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a reaction flask, dissolve 6-nitroindazole in DMF.
-
Add the base (e.g., potassium carbonate) to the solution and stir.
-
Slowly add a solution of iodine in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench unreacted iodine.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash it with water, and dry it.
-
If the product does not precipitate, extract it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
This protocol is a general guideline, and optimization of reaction conditions may be necessary to achieve higher yields and purity.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, primarily in the pharmaceutical industry.
Intermediate for Kinase Inhibitors
The indazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of many kinase inhibitors.[2][3][4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The iodine atom at the C-3 position of this compound serves as a convenient "handle" for introducing various substituents through cross-coupling reactions like the Suzuki or Heck reactions.[5] This allows for the synthesis of a diverse library of compounds that can be screened for inhibitory activity against specific kinases in pathways such as the RAF-MEK-ERK pathway, which is often hyperactivated in cancer.[4]
Material Science
Due to its electronic properties, this compound and its derivatives are also explored in the field of material science for the development of advanced materials.[1]
Signaling Pathway and Experimental Workflow
The primary utility of this compound is as a starting material for the synthesis of kinase inhibitors. The following diagrams illustrate a general workflow for its use in this context and a simplified representation of a kinase signaling pathway that its derivatives might target.
Caption: Synthetic and screening workflow for developing kinase inhibitors from this compound.
Caption: A simplified RAF-MEK-ERK signaling pathway, a potential target for inhibitors derived from this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as Acute Toxicity, Oral, Category 4. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in modern drug discovery and material science. Its versatile chemical nature, particularly the presence of a reactive iodine atom, allows for the efficient synthesis of diverse molecular libraries. While the compound itself may not possess significant biological activity, its role as a key intermediate in the creation of potent kinase inhibitors underscores its value to the scientific community. Further research into the properties and applications of this and related indazole derivatives is likely to yield novel therapeutic agents and advanced materials.
References
Spectroscopic and Synthetic Profile of 3-iodo-6-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, specifically Nuclear Magnetic Resonance (NMR), for 3-iodo-6-nitro-1H-indazole. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages data from closely related analogues to provide a predictive framework for its characterization. Detailed experimental protocols for synthesis and analysis are also presented.
Molecular Structure and Properties
This compound is a substituted indazole with the molecular formula C₇H₄IN₃O₂ and a molecular weight of 289.03 g/mol .[1] The indazole scaffold is a significant pharmacophore in drug discovery, and the presence of iodo and nitro functional groups offers versatile handles for further chemical modifications, such as transition metal-catalyzed cross-coupling reactions and reduction of the nitro group to an amine.[2]
Predicted NMR Spectroscopic Data
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~13.0 - 14.5 | br s | - |
| H4 | ~8.5 - 8.7 | d | ~2.0 |
| H5 | ~8.1 - 8.3 | dd | ~9.0, 2.0 |
| H7 | ~7.7 - 7.9 | d | ~9.0 |
Predicted ¹³C NMR Data Summary
The predicted ¹³C NMR data are presented below. The chemical shifts are influenced by the electron-withdrawing nitro group and the halogen atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~90 - 95 |
| C3a | ~140 - 142 |
| C4 | ~122 - 124 |
| C5 | ~118 - 120 |
| C6 | ~147 - 149 |
| C7 | ~110 - 112 |
| C7a | ~140 - 142 |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, adapted from protocols for similar compounds.[3][4]
Synthesis of this compound
The synthesis of 3-iodo-6-nitro-indazole can be achieved by the iodination of 6-nitroindazole.[5]
Materials:
-
6-nitroindazole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 6-nitroindazole in DMF in a reaction vessel.
-
Add potassium carbonate to the solution.
-
Add iodine portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 3-iodo-6-nitro-1H-indazole
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of 3-iodo-6-nitro-1H-indazole. The content is tailored for researchers, scientists, and drug development professionals, presenting detailed experimental methodologies and structured data for ease of reference.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound built upon an indazole core. The key structural features include an iodine atom at the 3-position and a nitro group at the 6-position of the indazole ring. These substituents significantly influence the electronic properties and reactivity of the molecule.
Quantitative Data
The known and predicted physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄IN₃O₂ | [1][2] |
| Molecular Weight | 289.03 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 70315-70-7 | [1][2] |
| Predicted LogP | 2.5 - 3.0 | |
| Predicted pKa | ~13.5 (NH proton) | |
| Predicted Melting Point | >200 °C |
Predicted values are based on computational models and data from structurally related compounds.
Spectroscopic Data (Predicted)
| Technique | Predicted Spectral Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~14.0 (br s, 1H, NH), ~8.5 (d, 1H, H7), ~8.0 (dd, 1H, H5), ~7.8 (d, 1H, H4) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~148 (C6), ~142 (C7a), ~125 (C5), ~122 (C4), ~115 (C7), ~112 (C3a), ~91 (C3) |
| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3200 (N-H stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch), ~1620 (C=N stretch), ~850-750 (C-H out-of-plane bend) |
| Mass Spectrometry (EI, 70 eV) | m/z (%) = 289 ([M]⁺), characteristic fragments corresponding to the loss of NO₂, I, and HCN |
Experimental Protocols
This section details the plausible synthetic route for this compound and the standard procedures for its characterization.
Synthesis of this compound
A potential synthetic pathway for this compound involves the direct iodination of 6-nitro-1H-indazole.[3]
Materials:
-
6-nitro-1H-indazole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and iodine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to determine chemical shifts, coupling constants, and multiplicities.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr.
-
Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer, typically using a direct insertion probe for solid samples.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.
Visualizations
The following diagrams illustrate the synthetic pathway, a general characterization workflow, and the potential biological role of this compound.
References
An In-depth Technical Guide to the Safety and Handling of 3-iodo-6-nitro-1H-indazole
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 3-iodo-6-nitro-1H-indazole (CAS No: 70315-70-7). Due to the limited availability of specific safety and toxicological data for this compound, this document incorporates information from safety data sheets (SDS) for the compound itself and structurally similar nitro- and iodo-containing indazole derivatives to ensure a robust and cautious approach to its management in a laboratory setting.[1][2]
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[3] Based on data from analogous compounds, it should be handled as a substance that may also cause skin and eye irritation.[2] All personnel must be thoroughly trained on these potential hazards before handling the material.
Table 1: GHS Hazard Classification
| Hazard Class | Category | GHS Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07[3] | Warning[3] |
| Skin Corrosion/Irritation (Anticipated) | Category 2 | H315: Causes skin irritation[2] | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation (Anticipated) | Category 2 | H319: Causes serious eye irritation[2] | GHS07 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Anticipated) | Category 3 | H335: May cause respiratory irritation[2] | GHS07 | Warning |
Note: Some classifications are based on structurally similar compounds and should be used as a precautionary guideline.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of a compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 70315-70-7 | [3][4] |
| Molecular Formula | C₇H₄IN₃O₂ | [3][4][5] |
| Molecular Weight | 289.03 g/mol | [3][4][5] |
| Appearance | Slightly Pale Yellow Solid | [4] |
| Melting Point | 265 °C | [4] |
| Purity | Typically ≥98% | [4] |
| Storage Class | 11 - Combustible Solids | [3] |
| Sensitivity | Light Sensitive | [4] |
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ensure adequate ventilation in the laboratory.[6]
-
A designated area for handling this compound should be established.
Handling Procedures
-
Avoid the formation and inhalation of dust.[1][6] When weighing the solid, use a disposable weigh boat and handle it with care.[1]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Use non-sparking tools.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6]
Storage Conditions
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Protect from light, as the compound is light-sensitive.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary line of defense against chemical exposure.[1] A comprehensive PPE protocol is mandatory.[1]
Table 3: Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards.[1] | Protects eyes from splashes and airborne particles.[1] |
| Face Shield | To be worn over safety goggles for maximum protection.[1] | Provides a secondary layer of protection for the entire face.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[1][2] | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex®) with a full front closure.[1] | Protects skin and personal clothing from contamination.[1] |
| Full-Length Pants & Shoes | Ensures no exposed skin on the lower body and feet.[1] | Prevents accidental skin contact. | |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-rated respirator.[1] | Required when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[1][2] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
Table 4: First Aid Protocols
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately.[6] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes as a precaution. Consult a physician.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6] |
Spill Response
In the event of a minor spill:
-
Alert personnel in the immediate area.[2]
-
Wear all required PPE as detailed in Table 3.[2]
-
Avoid generating dust.[2]
-
Gently sweep up the solid using an inert absorbent material.[2]
-
Pick up and arrange for disposal without creating dust.[6]
-
Collect the waste in a suitable, sealed, and labeled container for disposal.[6]
-
Decontaminate the spill area.
For large spills, evacuate the area and contact emergency services.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Special Hazards: Combustion may produce hazardous carbon oxides and nitrogen oxides (NOx).[6]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal Considerations
Improper disposal poses a risk to human health and the environment.[1] All waste must be managed as regulated hazardous chemical waste.
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids".[2]
-
Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste bag or container within the fume hood.[1]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste, and store them in a secondary containment bin.[2]
Experimental Protocols
The following outlines a standard workflow for handling this compound in a research setting.
Standard Laboratory Handling Protocol
-
Preparation:
-
Handling the Compound:
-
Post-Handling:
Mandatory Visualizations
The following diagrams illustrate the key safety and handling workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound AldrichCPR 70315-70-7 [sigmaaldrich.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 3-iodo-6-nitro-1H-indazole from 6-nitroindazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-iodo-6-nitro-1H-indazole, a key intermediate in the development of pharmacologically active compounds. The document details the chemical transformation of 6-nitroindazole through electrophilic iodination, presenting reaction conditions, a detailed experimental protocol, and expected analytical data. The strategic importance of the C-3 iodination lies in its utility as a synthetic handle for further molecular elaboration through cross-coupling reactions.[1]
Reaction Scheme and Mechanism
The synthesis of this compound from 6-nitroindazole is achieved via an electrophilic aromatic substitution reaction. The C-3 position of the indazole ring is susceptible to electrophilic attack.[1] The reaction is typically carried out using molecular iodine (I₂) as the iodinating agent in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The base is crucial for the deprotonation of the indazole N-H, which enhances the electron density of the heterocyclic ring, thereby facilitating the electrophilic substitution.
Quantitative Data Summary
The following tables summarize the typical reaction conditions and hypothetical characterization data for the synthesis of this compound. Researchers should use these tables as a reference and populate them with their own experimental findings.
Table 1: Summary of Reaction Conditions
| Parameter | Condition | Reference |
| Substrate | 6-nitroindazole | [2] |
| Iodinating Agent | Molecular Iodine (I₂) | [1][2] |
| Base | Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) | [1][2][3] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][2][3] |
| Stoichiometry (Substrate:I₂:Base) | 1.0 : 2.0 : 4.0 (with KOH) | [1] |
| Reaction Temperature | Room Temperature | [1][3] |
| Reaction Time | 1-3 hours (Monitored by TLC) | [1] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 289.03 g/mol |
| Appearance | Pale yellow to brown solid (predicted) |
| Melting Point | Not available |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted |
| δ (ppm) | |
| ~14.0 (s, 1H, NH) | |
| ~8.5 (d, 1H, H-7) | |
| ~8.0 (s, 1H, H-5) | |
| ~7.8 (d, 1H, H-4) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted |
| δ (ppm) | |
| ~149.0 (C-NO₂) | |
| ~141.0 (C-3a) | |
| ~125.0 (C-7a) | |
| ~122.0 (C-5) | |
| ~120.0 (C-4) | |
| ~112.0 (C-7) | |
| ~91.0 (C-I) | |
| Mass Spectrometry (ESI-MS) | m/z 289.94 [M-H]⁻ (predicted) |
Detailed Experimental Protocol
This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.[1][2][3]
Materials and Reagents:
-
6-nitroindazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH) pellets
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-nitroindazole (1.0 eq).
-
Dissolution: Add anhydrous DMF (approximately 10 mL per gram of substrate) to the flask and stir the mixture at room temperature until the substrate is fully dissolved.
-
Reagent Addition: To the solution, add molecular iodine (I₂) (2.0 eq). Follow this with the portion-wise addition of potassium hydroxide (KOH) pellets (4.0 eq) over 5-10 minutes. An ice bath can be used to manage any initial exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture.
-
Quenching: Quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark brown color of the iodine disappears, resulting in a pale yellow solution or suspension.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Visualizations
Synthetic Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Role in Kinase Inhibition
Substituted indazoles are recognized as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy research.[4] The specific substitution pattern on the indazole ring is critical for the binding affinity and selectivity towards different kinases.[4] While specific signaling pathways for this compound are not extensively documented, its structural motif is characteristic of kinase inhibitors.
Caption: Conceptual diagram of kinase inhibition by a substituted indazole.
References
An In-depth Technical Guide to the Iodination of 6-Nitroindazole
This guide provides a comprehensive overview of the experimental procedure for the iodination of 6-nitroindazole, a critical process for the synthesis of versatile intermediates in medicinal chemistry and drug development. The introduction of an iodine atom into the 6-nitroindazole scaffold, typically at the C-3 position, furnishes a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions.
Reaction Overview
The iodination of 6-nitroindazole proceeds via an electrophilic aromatic substitution mechanism. The C-3 position of the indazole ring is particularly susceptible to electrophilic attack.[1] The reaction is typically carried out by treating 6-nitroindazole with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]
Quantitative Data Summary
The following table summarizes the typical reagents and conditions employed in the iodination of 6-nitroindazole and its analogs.
| Parameter | Condition |
| Substrate | 6-Nitroindazole |
| Iodinating Agent | Molecular Iodine (I₂) |
| Base | Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio (Substrate:I₂:Base) | 1.0 : 2.0 : 4.0 (with KOH)[1] |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours (monitored by TLC)[1] |
Detailed Experimental Protocol
This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.[1]
1. Materials and Reagents:
-
6-Nitroindazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH) pellets
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Deionized water
2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
3. Reaction Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-nitroindazole (1.0 equivalent).
-
Dissolution: Add anhydrous DMF (approximately 10 mL per gram of substrate) to the flask and stir the mixture at room temperature until the substrate is completely dissolved.[1]
-
Reagent Addition: To the solution, add molecular iodine (I₂) (2.0 equivalents).[1] Following this, add potassium hydroxide (KOH) pellets (4.0 equivalents) portion-wise over 5-10 minutes. An ice bath can be used to manage any initial exotherm.[1]
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).[1]
4. Work-up:
-
Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture.[1]
-
Quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark brown color of the iodine disappears.[1]
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 3-iodo-6-nitroindazole.[1]
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Iodination of 6-nitroindazole to form 3-iodo-6-nitroindazole.
Caption: Step-by-step workflow for the synthesis of 3-iodo-6-nitroindazole.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-iodo-6-nitro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and potential biological applications of 3-iodo-6-nitro-1H-indazole and its derivatives. This scaffold is a key building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Core Physicochemical Properties
The this compound core is a substituted indazole featuring an iodine atom at the C3 position and a nitro group at the C6 position. These substituents significantly influence the molecule's reactivity and physicochemical properties. While extensive experimental data for the parent compound is not widely published, the properties of its derivatives provide valuable insights. The presence of the polar nitro group and the N-H of the indazole ring suggests the potential for hydrogen bonding, which may lead to some solubility in polar solvents. However, the aromatic system and the large iodine atom contribute to its nonpolar character, suggesting better solubility in organic solvents.[1]
Table 1: Physicochemical Properties of this compound and its Derivatives
| Property | This compound | 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 3-iodo-1-methyl-6-nitro-1H-indazole |
| CAS Number | 70315-70-7[2] | 886230-74-6[3] | 1363382-12-0[4] |
| Molecular Formula | C₇H₄IN₃O₂[2] | C₁₂H₁₂IN₃O₃[3] | C₈H₆IN₃O₂[5] |
| Molecular Weight | 289.03 g/mol [2] | 373.15 g/mol [3] | 303.06 g/mol [5] |
| Monoisotopic Mass | Not Available | 372.99234 Da[3] | Not Available |
| Melting Point | Not Available | Not Available | Not Available |
| Boiling Point | Not Available | Not Available | Not Available |
| XLogP3-AA | Not Available | 2.8[3] | 2.1[5] |
| Hydrogen Bond Donor Count | 1[2] | 0[3] | 0[5] |
| Hydrogen Bond Acceptor Count | 3[2] | 4[3] | 3[5] |
Synthesis and Reactivity
The synthesis of this compound derivatives is a critical step in their development as therapeutic agents. The core scaffold is typically synthesized from 6-nitroindazole, which is then iodinated at the C3 position.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general method for the iodination of indazoles.[6]
Materials:
-
6-nitroindazole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve 6-nitroindazole (1.0 equivalent) in DMF.
-
Add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) to the solution.
-
Stir the mixture at room temperature.
-
Add iodine (I₂) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine.
-
The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with water.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Reactivity and Derivatization
The this compound scaffold is highly amenable to further functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C3 position. The electron-withdrawing nature of the nitro group generally makes the 3-iodo-1H-indazole more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[7]
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.[1]
-
Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds, yielding 3-alkenyl-substituted indazoles.[1]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of amines with the aryl halide to form carbon-nitrogen bonds.
The nitro group at the C6 position can also be readily reduced to an amino group, providing another handle for further functionalization.[8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a this compound Derivative
This protocol is a representative example for the Suzuki coupling of a 3-iodo-6-methyl-4-nitro-1H-indazole.[9]
Materials:
-
3-iodo-6-methyl-4-nitro-1H-indazole
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add 3-iodo-6-methyl-4-nitro-1H-indazole (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and the base (2.0 equivalents).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of this compound derivatives. The chemical shifts of the protons and carbons are significantly influenced by the substituents on the indazole ring.
Table 2: Predicted ¹H and ¹³C NMR Data for 3-iodo-6-methyl-nitro-1H-indazole Isomers in DMSO-d₆ [1]
| Position | 3-iodo-6-methyl-4-nitro-1H-indazole | 3-iodo-6-methyl-5-nitro-1H-indazole | 3-iodo-6-methyl-7-nitro-1H-indazole |
| ¹H NMR (δ, ppm) | |||
| NH | ~14.1 (s, 1H) | ~13.5 (s, 1H) | ~14.3 (s, 1H) |
| H-4 | - | ~8.5 (s, 1H) | ~7.9 (d, J=8.5 Hz, 1H) |
| H-5 | 7.95 (s, 1H) | - | 7.45 (d, J=8.5 Hz, 1H) |
| H-7 | 7.60 (s, 1H) | ~7.9 (s, 1H) | - |
| CH₃ | ~2.5 (s, 3H) | ~2.6 (s, 3H) | ~2.4 (s, 3H) |
| ¹³C NMR (δ, ppm) | |||
| C3 | ~92.5 | ~90.0 | ~91.0 |
| C3a | ~141.0 | ~142.0 | ~140.5 |
| C4 | ~148.0 | ~120.0 | ~122.0 |
| C5 | ~118.0 | ~141.0 | ~145.0 |
| C6 | ~135.0 | ~125.0 | ~130.0 |
| C7 | ~115.0 | ~112.0 | - |
| C7a | ~140.0 | ~140.0 | ~138.0 |
| CH₃ | ~17.0 | ~17.0 | ~17.0 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation: [10]
-
Dissolve approximately 5-10 mg of the purified indazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: [11]
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[11]
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A larger number of scans is typically required.[11]
-
Employ 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous signal assignment and structural confirmation.[10]
Biological Activity and Applications
Derivatives of the indazole scaffold are known to possess a wide range of biological activities, making them attractive candidates for drug discovery.[12]
Kinase Inhibition
The indazole core is a "privileged structure" in the development of kinase inhibitors for cancer therapy.[13] Derivatives of this compound can be synthesized to target various protein kinases. For instance, the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is a potential target for indazole derivatives.[14] The nitro group of the this compound scaffold can be reduced to an amine, which is a key functional group in many kinase inhibitors that target this pathway.[8]
A hypothetical structure-activity relationship (SAR) study can illustrate how modifications to the core scaffold can impact inhibitory potency.
Table 3: Hypothetical SAR for 3-iodo-6-methyl-5-nitro-1H-indazole Analogs Against a Representative Kinase [15]
| Compound ID | R¹ (C3-Position) | R² (N1-Position) | R³ (C5-Position) | IC₅₀ (nM) |
| 1 (Parent) | I | H | NO₂ | 500 |
| 2a | Phenyl | H | NO₂ | 150 |
| 2b | 4-Fluorophenyl | H | NO₂ | 80 |
| 2c | 3-Aminophenyl | H | NO₂ | 45 |
| 3a | I | Methyl | NO₂ | 400 |
| 3b | I | (2-Morpholinoethyl) | NO₂ | 250 |
| 4a | 4-Fluorophenyl | H | NH₂ | 25 |
| 4b | 4-Fluorophenyl | Methyl | NH₂ | 30 |
| 4c | 3-Aminophenyl | H | NH₂ | 10 |
Antiprotozoal Activity
Nitro-heterocyclic compounds have shown promise as antiprotozoal agents.[7] While specific data for this compound derivatives is limited, studies on the closely related 3-chloro-6-nitro-1H-indazole derivatives have demonstrated significant antileishmanial activity.[16] These compounds were shown to be potent growth inhibitors of Leishmania major, with molecular docking studies suggesting they bind to the Leishmania trypanothione reductase enzyme.[16]
Experimental Protocol: In Vitro Antileishmanial MTT Assay
This protocol is adapted from studies on 3-chloro-6-nitro-1H-indazole derivatives.[4][16]
Materials:
-
Leishmania promastigote strains (e.g., L. major)
-
Complete culture medium
-
96-well microtiter plates
-
3-halo-6-nitro-1H-indazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol/hydrochloric acid)
-
Microplate reader
Procedure:
-
Culture Leishmania promastigotes to the logarithmic growth phase.
-
Seed the promastigotes into 96-well plates at a specific density.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., a known antileishmanial drug) and a negative control (vehicle).
-
Incubate the plates for a specified period (e.g., 72 hours) at the appropriate temperature.
-
Add MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability compared to the negative control and determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth).
Conclusion
This compound and its derivatives represent a valuable and versatile class of compounds for drug discovery and development. Their amenability to a variety of chemical modifications, particularly at the C3 and C6 positions, allows for the generation of diverse chemical libraries. The demonstrated potential of related indazole scaffolds as potent kinase inhibitors and antiprotozoal agents highlights the promising future of this compound class in the development of novel therapeutics. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H12IN3O3 | CID 23577850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Indazole synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-iodo-6-nitro-1H-indazole: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-iodo-6-nitro-1H-indazole is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. The indazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties. The presence of an iodine atom at the 3-position, a nitro group at the 6-position, and a reactive N-H group provides multiple strategic points for chemical modification.
The iodine at C-3 is particularly amenable to transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, vinyl, and alkynyl substituents. The electron-withdrawing nitro group at C-6 can modulate the reactivity of the indazole ring and can be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation. The indazole nitrogen can be alkylated or protected to introduce additional diversity and modify the physicochemical properties of the resulting molecules. These features make this compound a valuable starting material for the synthesis of compound libraries for drug discovery, particularly in the development of kinase inhibitors.[1]
Synthesis of this compound
The preparation of this compound can be achieved from commercially available 6-nitro-1H-indazole through direct iodination.
Protocol 1: Iodination of 6-nitro-1H-indazole
This protocol describes the direct iodination of 6-nitro-1H-indazole at the C-3 position.
Reaction Scheme:
Materials:
-
6-nitro-1H-indazole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₄)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 eq) in DMF.
-
Add a base such as potassium carbonate (K₂CO₃) to the solution.[2]
-
Slowly add a solution of iodine (I₂) in DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Key Applications and Protocols
The strategic placement of functional groups on this compound allows for a variety of subsequent chemical transformations. The following sections detail protocols for its use in key synthetic applications.
N-H Functionalization: Protection and Alkylation
The indazole N-H can be protected to prevent unwanted side reactions during subsequent transformations or alkylated to introduce further diversity.
This protocol describes the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group.[4]
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
Methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or DCM for extraction
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or DCM, add 3,4-dihydro-2H-pyran (1.5 eq).[4]
-
Add a catalytic amount of methanesulfonic acid (0.1 eq) or p-TsOH (0.05 eq).[4][5]
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[4][5]
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-protected indazole.[4]
This protocol provides a general method for the N-alkylation of the indazole ring. The regioselectivity (N1 vs. N2 alkylation) can be influenced by the choice of base and solvent.[3][6] Using sodium hydride in THF generally favors N1 alkylation for many indazole derivatives.[3][6]
Materials:
-
6-nitro-1H-indazole (as a model substrate)
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., Iodomethane)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of 6-nitro-1H-indazole (1.0 eq) in DMF and cool in an ice bath.[7]
-
Add sodium hydride (NaH) (2.0 eq) portion-wise under vigorous stirring and maintain the temperature at 0 °C for 30 minutes.[7]
-
Add the alkyl halide (e.g., iodomethane, 1.1 eq) dropwise to the reaction mixture.[7]
-
Stir the mixture for 16 hours at room temperature.[7]
-
Quench the reaction with water and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash three times with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the product by flash chromatography to separate the N1 and N2 isomers.[7]
| Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| 6-nitro-1H-indazole | Iodomethane | NaH | DMF | 1-methyl-6-nitro-1H-indazole | 56.4 | [7] |
Palladium-Catalyzed Cross-Coupling Reactions
The C-3 iodo group is an excellent handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. For many of these reactions, prior protection of the indazole N-H group (as described in Protocol 2) is recommended to avoid side reactions and catalyst inhibition.[2]
This protocol details the Heck reaction of N-THP protected this compound with 2-vinylpyridine.[4]
Materials:
-
3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
2-Vinylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in anhydrous DMF.
-
Add 2-vinylpyridine (1.2 eq), tri-o-tolylphosphine (0.1 eq), and N,N-diisopropylethylamine (2.0 eq) to the solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value | Reference |
| Indazole Substrate | 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | [4] |
| Alkene | 2-Vinylpyridine | [4] |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) (5 mol%) | [4] |
| Ligand | Tri-o-tolylphosphine (10 mol%) | [4] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [4] |
| Solvent | N,N-Dimethylformamide (DMF) | [4] |
| Temperature | 100 °C | [4] |
| Yield | 85% | [4] |
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, which can often be performed without N-protection.[8] Microwave irradiation can significantly accelerate the reaction.[9]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (or Dimethoxyethane)
-
Ethyl acetate
-
Brine
Procedure:
-
To a microwave vial, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[8][9]
-
Add the base (e.g., 2M aqueous sodium carbonate, 2.0 eq) and the solvent (e.g., 1,4-dioxane).[9]
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 40 minutes with stirring.[9] Alternatively, heat conventionally at 80-100 °C for several hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 (MW) | 10 min | 87 | [8] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 h | 84 | [8] |
This protocol outlines a general procedure for the Sonogashira coupling. N-protection of the indazole is often recommended for this reaction.
Materials:
-
N-protected this compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-protected this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Reduction of the Nitro Group
The nitro group at the C-6 position can be readily reduced to an amine, which can then be used for further derivatization, such as amide or sulfonamide formation.
This protocol provides a general method for the reduction of the nitro group to an amine using iron powder or tin(II) chloride.[10]
Materials:
-
A 3-substituted-6-nitro-1H-indazole derivative
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
Procedure:
-
Dissolve the 6-nitro-indazole derivative (1.0 eq) in ethanol or ethyl acetate.
-
Add iron powder (5.0 eq) and a saturated aqueous solution of ammonium chloride. Alternatively, use tin(II) chloride (3.0 eq) in ethanol, followed by the addition of concentrated HCl.
-
Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).
-
If using iron, filter the hot solution through Celite to remove the iron salts and concentrate the filtrate.
-
If SnCl₂ was used, cool the reaction, carefully basify with a sodium bicarbonate solution, and then extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting amine, which is often used directly in the next synthetic step.
Visualizations
Synthetic Utility of this compound
Caption: Synthetic pathways originating from this compound.
Catalytic Cycle for Suzuki Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Workflow for Kinase Inhibitor Synthesis
Caption: A general workflow for the synthesis of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors using 3-iodo-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3-iodo-6-nitro-1H-indazole as a key intermediate in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] The presence of an iodine atom at the 3-position and a nitro group at the 6-position of the indazole ring offers versatile handles for synthetic diversification, enabling the exploration of chemical space to achieve desired potency and selectivity against specific kinase targets.[2]
Application Notes
The strategic positioning of the iodo and nitro functional groups on the 1H-indazole core makes this compound a valuable starting material for the synthesis of kinase inhibitors. The iodine at the C3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, which can be tailored to interact with the ATP-binding site of protein kinases. The nitro group at the C6-position can serve as a precursor to an amino group via reduction.[2] This amino functionality can then be further elaborated to introduce additional pharmacophoric features that can enhance binding affinity and modulate physicochemical properties.
A common strategy in the design of indazole-based kinase inhibitors is the introduction of a substituted aryl or heteroaryl group at the 3-position. This moiety can form key interactions with the hinge region of the kinase, a critical determinant of binding affinity. Subsequent modification of other positions on the indazole scaffold can then be used to optimize selectivity and drug-like properties. For instance, derivatives of the indazole scaffold have been investigated as inhibitors of various kinases, including AXL, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[3]
Data Presentation
The following table summarizes representative quantitative data for a hypothetical AXL kinase inhibitor, "AXL-Indazole-Inhibitor-1," synthesized from this compound. This data is for illustrative purposes to demonstrate the potential of this scaffold in developing selective kinase inhibitors.
| Compound Name | Target Kinase | Assay Type | IC50 (nM) | Ki (nM) |
| AXL-Indazole-Inhibitor-1 | AXL | In vitro Kinase Assay | 15 | 7.5 |
| AXL-Indazole-Inhibitor-1 | VEGFR2 | In vitro Kinase Assay | 850 | 425 |
| AXL-Indazole-Inhibitor-1 | EGFR | In vitro Kinase Assay | >10,000 | >5,000 |
| AXL-Indazole-Inhibitor-1 | SRC | In vitro Kinase Assay | 1,200 | 600 |
Experimental Protocols
1. Synthesis of 3-(4-(morpholinomethyl)phenyl)-6-nitro-1H-indazole (AXL-Indazole-Inhibitor-1) via Suzuki Coupling
This protocol describes a representative synthesis of a 3-aryl-indazole derivative using a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
4-(morpholinomethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-(morpholinomethyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(4-(morpholinomethyl)phenyl)-6-nitro-1H-indazole.
2. In vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method for determining the in vitro potency of a synthesized inhibitor against a target kinase.
Materials:
-
Synthesized inhibitor compound (e.g., AXL-Indazole-Inhibitor-1)
-
Recombinant human kinase (e.g., AXL)
-
Kinase substrate (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplate
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the kinase and substrate to the wells of the microplate.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined amount of time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Synthetic workflow for the preparation of AXL-Indazole-Inhibitor-1.
Caption: Simplified AXL signaling pathway and the point of inhibition.
References
Application Notes and Protocols for N-Protection of 3-Iodo-6-Nitro-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-protection of 3-iodo-6-nitro-1H-indazole, a critical step in the synthesis of various pharmacologically active molecules. The selection of an appropriate protecting group is crucial for the successful regioselective functionalization of the indazole core.
The presence of the electron-withdrawing nitro group at the 6-position influences the reactivity of the indazole nitrogens. The choice of protecting group and reaction conditions will determine the regioselectivity of the protection at the N-1 versus the N-2 position. This guide outlines protocols for three commonly used protecting groups: Tetrahydropyranyl (THP), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Benzyl (Bn), and provides a comparative summary of their application.
Comparative Data of N-Protecting Groups
| Protecting Group | Reagents | Typical Solvent | Reaction Conditions | Typical Yield (%) | Regioselectivity |
| THP | 3,4-Dihydro-2H-pyran (DHP), MsOH (cat.) | DMF | Room Temperature, 4-6 h | 85-95 | N-1[1][2] |
| SEM | SEM-Cl, NaH | THF | 0 °C to Room Temp, 2-4 h | 80-90 | N-2 favored with non-deprotonating base[3][4][5] |
| Bn | BnBr, K₂CO₃ or NaH | DMF or THF | Room Temperature to 60 °C, 4-8 h | 75-90 | Mixture of N-1 and N-2, N-1 favored with NaH[6][7] |
Experimental Protocols
Protocol 1: N-Tetrahydropyranyl (THP) Protection
The THP group is a widely used acid-labile protecting group for indazoles. This protocol is adapted from a known procedure for the N-protection of this compound.[1][2]
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
Methanesulfonic acid (MsOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add 3,4-dihydro-2H-pyran (1.5 eq).
-
Add a catalytic amount of methanesulfonic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired N-protected indazole.[1]
Protocol 2: N-2-(Trimethylsilyl)ethoxymethyl (SEM) Protection
The SEM group is known for its stability under a wide range of conditions and can be selectively introduced at the N-2 position of indazoles.[3][4][5]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.2 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-SEM protected indazole.
Protocol 3: N-Benzyl (Bn) Protection
The benzyl group is a robust protecting group that can be removed by hydrogenolysis.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the N-benzyl protected indazole.
Diagrams
Caption: General workflow for the N-protection of this compound.
Caption: Synthetic strategy involving N-protection for functionalizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-iodo-6-nitro-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Overview and Potential Applications
3-iodo-6-nitro-1H-indazole is a substituted indazole derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The indazole scaffold is recognized as a "privileged structure" in drug discovery, frequently appearing in compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific functional groups of this compound—an iodine atom at the 3-position and a nitro group at the 6-position—provide multiple reactive sites for chemical modification and the construction of complex molecular architectures.[1]
While direct biological activity data for this compound is limited in publicly available literature, its primary significance lies in its role as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[3][4][5] The iodine atom at the 3-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups.[1][6] The nitro group at the 6-position can be reduced to an amine, which can then be further functionalized.[1] This combination of functionalities makes this compound a valuable starting material for the synthesis of novel therapeutic agents targeting various diseases, including cancer and infectious diseases.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄IN₃O₂ | |
| Molecular Weight | 289.03 g/mol | |
| CAS Number | 70315-70-7 | |
| Appearance | Likely a solid powder | [1] |
| InChI Key | GZCGNGLOCQEDMT-UHFFFAOYSA-N |
Key Application: Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. For instance, it is a key intermediate in the synthesis of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). The following diagram illustrates a simplified synthetic workflow for a generic kinase inhibitor starting from this compound.
Many indazole-based kinase inhibitors target signaling pathways that are hyperactivated in cancer, such as the RAF-MEK-ERK pathway. The diagram below depicts a simplified representation of this pathway and the potential point of inhibition by an indazole derivative.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
6-nitroindazole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Dissolve 6-nitroindazole (1.0 equiv.) in DMF in a reaction vessel equipped with a stirrer.
-
Add potassium carbonate (2.0 equiv.) or potassium hydroxide (2.0 equiv.) to the solution and stir.
-
In a separate flask, dissolve iodine (1.5 equiv.) in a minimal amount of DMF.
-
Add the iodine solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. This may result in the precipitation of the product.
-
Filter the precipitate and wash with water.
-
Dry the solid to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Kinase Inhibition Assay (Luminescent ATP Detection)
Given that derivatives of this compound are often developed as kinase inhibitors, a general protocol for a kinase inhibition assay is provided below.[5]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Test compound (indazole derivative) dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the kinase assay buffer to the wells of the microplate.
-
Add the kinase solution to each well.
-
Add the substrate to each well.
-
Add the test compound or control (DMSO vehicle) to the appropriate wells.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined amount of time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The amount of ATP consumed is proportional to the kinase activity. The luminescent signal is inversely correlated with kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data for a Downstream Product: Axitinib
As this compound is primarily a synthetic intermediate, direct biological activity data is scarce. To provide a relevant quantitative benchmark, the following table summarizes the inhibitory activity of Axitinib, a well-established kinase inhibitor synthesized from a derivative of this compound.
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 | 0.1 |
| VEGFR2 | 0.2 |
| VEGFR3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-KIT | 1.7 |
Data is compiled from various sources and should be considered representative.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of complex molecules, most notably potent kinase inhibitors for therapeutic applications. The protocols and data presented herein provide a foundational guide for researchers and scientists working in drug discovery and development to utilize this important chemical entity in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-iodo-6-nitro-1H-indazole. The functionalization of the indazole core is of significant interest in medicinal chemistry due to the prevalence of this scaffold in numerous biologically active compounds.[1][2] The presence of an iodine atom at the C-3 position and a nitro group at the C-6 position makes this molecule a versatile building block for the synthesis of a diverse range of derivatives with potential therapeutic applications, including as kinase inhibitors.[3][4]
These notes cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination. For each reaction, a general overview, a detailed experimental protocol, and a summary of representative reaction conditions and yields are provided.
Synthesis of Starting Material: this compound
A common route to this compound involves the direct iodination of 6-nitro-1H-indazole.[5]
Experimental Protocol:
Materials:
-
6-nitro-1H-indazole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-nitro-1H-indazole in DMF, add potassium carbonate.
-
Add iodine portion-wise to the stirred mixture at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess iodine.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters, yielding 3-aryl-6-nitro-1H-indazoles.[2][6] The electron-withdrawing nitro group can enhance the reactivity of the C-I bond towards oxidative addition.[7]
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 120 (MW) | 0.67 | High | [7][8] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 0.5 | 92 | [9] |
| 3 | 4-Formylphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 16 | 78 | [9] |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.3 | 75 | [9] |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions. Data for entries 2-4 are for analogous 3-iodoindazole derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
2M Aqueous sodium carbonate (2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.[7]
-
Add 1,4-dioxane and the aqueous sodium carbonate solution.
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 40 minutes.[7]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction enables the synthesis of 3-alkenyl-6-nitro-1H-indazoles by coupling this compound with various alkenes.[1][10] To prevent potential side reactions or catalyst inhibition by the indazole N-H, protection of the nitrogen atom (e.g., with a tetrahydropyranyl (THP) group) is often recommended.[11]
Data Presentation: Mizoroki-Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Vinylpyridine | Pd(OAc)₂ (5) | Tri-o-tolylphosphine (10) | DIPEA (2.0) | DMF | 100-120 | 12-24 | 60-85 | [5][12] |
| 2 | Methyl acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ (2.0) | DMF | 100-110 | 4-12 | Good | [8] |
| 3 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2.0) | DMF | 100 | 12 | Good | [11] |
Note: The substrate for entry 1 is N-THP protected this compound. Entries 2 and 3 are based on general protocols for related iodoindazoles.
Experimental Protocols:
Protocol 1: N-Protection of this compound [5][12]
-
To a solution of this compound (1.0 equiv) in DMF, add 3,4-dihydro-2H-pyran (1.5 equiv).
-
Add a catalytic amount of methanesulfonic acid (0.1 equiv).
-
Stir at room temperature for 4-6 hours.
-
Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layers. Purify by column chromatography to obtain 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Protocol 2: Heck Reaction with 2-Vinylpyridine [5][12] Materials:
-
3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)
-
2-Vinylpyridine (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Tri-o-tolylphosphine (10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-protected indazole in anhydrous DMF.
-
Add 2-vinylpyridine, tri-o-tolylphosphine, and DIPEA.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ and heat the reaction to 100-120 °C for 12-24 hours.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 3-alkynyl-6-nitro-1H-indazoles through the reaction of this compound with terminal alkynes.[13] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[14] N-protection of the indazole is often recommended for Sonogashira couplings to avoid side reactions.[7]
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2.0) | DMF | RT | 4 | High | [13] |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2.0) | DMF | RT | 4 | High | [13] |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2.0) | DMF | RT | 4 | Moderate | [13] |
Note: The data presented is for N-protected 3-iodoindazoles and serves as a representative guideline.
Experimental Protocol: Sonogashira Coupling
Materials:
-
N-protected this compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a solution of the N-protected this compound in anhydrous DMF under an inert atmosphere, add the terminal alkyne and triethylamine.
-
Add PdCl₂(PPh₃)₂ and CuI to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
If necessary, perform deprotection of the indazole nitrogen.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of 3-amino-6-nitro-1H-indazoles by coupling this compound with primary or secondary amines.[15] The choice of ligand and base is crucial for achieving high yields and accommodating a broad range of amine coupling partners.[3]
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ (1.4) | 1,4-Dioxane | 100 | 16 | High | [15] |
| 2 | Morpholine | Pd-precatalyst (2) | RuPhos | LiHMDS (2.0) | THF | 65 | 12-24 | High | [3] |
| 3 | Benzylamine | Pd-precatalyst (2) | BrettPhos | LiHMDS (2.0) | THF | 65 | 12-24 | High | [3] |
Note: The data presented is for analogous halo-indazoles and serves as a representative guideline.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos or RuPhos precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1M in THF, 2.0 equiv)
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the appropriate amine, and the palladium precatalyst.[3]
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF via syringe.
-
Add the LiHMDS solution dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction to 65 °C for 12-24 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Application in Drug Discovery: Kinase Inhibition
Derivatives of 3-substituted indazoles are widely explored as kinase inhibitors in cancer therapy.[3][9] Two notable targets are the Pim-1 kinase and the Checkpoint kinase 1 (Chk1).
Pim-1 Kinase Signaling: Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by regulating various signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways.[11] Its overexpression is associated with several cancers.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. lookchem.com [lookchem.com]
- 15. researchgate.net [researchgate.net]
synthesis of 3-vinyl-indazole derivatives from 3-iodo-6-nitro-1H-indazole
Application Note: Synthesis of 3-Vinyl-6-nitro-1H-indazole Derivatives
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the indazole scaffold is a key strategy in drug discovery, and the introduction of a vinyl group at the C-3 position provides a versatile synthetic handle for further molecular elaboration through various chemical transformations.
This application note details robust and efficient protocols for the synthesis of 3-vinyl-6-nitro-1H-indazole from its 3-iodo precursor. We focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming carbon-carbon bonds.[4][5] The protocols provided are designed for researchers, scientists, and drug development professionals seeking to synthesize these valuable intermediates for downstream applications.
General Synthetic Strategy
The synthesis is a two-step process starting from commercially available 6-nitro-1H-indazole.
-
Iodination: Direct iodination at the C-3 position of 6-nitro-1H-indazole is achieved using iodine in the presence of a base.[4][6]
-
Vinylation: The resulting 3-iodo-6-nitro-1H-indazole is then subjected to a palladium-catalyzed cross-coupling reaction with a suitable vinyl partner to yield the desired 3-vinyl-6-nitro-1H-indazole. Both Suzuki and Heck coupling methodologies are presented as viable routes.
Caption: Overall synthetic pathway for 3-vinyl-6-nitro-1H-indazole.
Discussion of Vinylation Methods
Suzuki-Miyaura Coupling: This method offers an expedient route to C-3 vinylated indazoles without the need for N-protection of the indazole ring.[7] The reaction between unprotected 3-iodoindazoles and a vinylboron reagent, such as pinacol vinyl boronate, proceeds in moderate to excellent yields, often facilitated by microwave irradiation to reduce reaction times.[4][8] For nitro-substituted indazoles, this approach has been shown to be highly effective, providing the vinylated product in excellent yield.[4]
Heck Reaction: The Heck reaction provides an alternative pathway, coupling the 3-iodo-indazole with an alkene.[9] This reaction typically involves a palladium catalyst, a phosphine ligand, and a suitable base.[6] For substrates like this compound, it may be beneficial to first protect the N-1 nitrogen with a group such as tetrahydropyran (THP) to improve solubility and prevent side reactions before proceeding with the coupling.[6]
Applications in Drug Development
The 3-vinyl-6-nitro-1H-indazole scaffold is of significant interest in drug development. The vinyl group can be readily transformed into other functional groups, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Furthermore, the nitro group can be reduced to an amine, providing another point for derivatization.[10][11] Indazole-based compounds are particularly prominent as kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant cell signaling pathways.[1][12]
Quantitative Data Summary
The following table summarizes representative quantitative data for the key synthetic steps described in the literature.
| Reaction Step | Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| Iodination | 5-Nitro-1H-indazole | Iodine | - | KOH | DMF | RT, 3h | 100 | [4] |
| Suzuki Vinylation | 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6%) | Na₂CO₃ (2N aq.) | 1,4-Dioxane | µW, 120°C, 40 min | 87 | [4] |
| Heck Vinylation | 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinyl pyridine | Pd(OAc)₂ | N,N-Diisopropylethylamine | DMF | Heat | Not specified | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the direct iodination of indazoles.[4][13]
Materials:
-
6-Nitro-1H-indazole
-
Potassium hydroxide (KOH), powdered
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water (deionized)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
To a round-bottom flask, add 6-nitro-1H-indazole (1.0 equiv).
-
Add DMF to dissolve the starting material (approx. 10 mL per gram of indazole).
-
To the stirred solution, add powdered potassium hydroxide (3.0 equiv) portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes.
-
Add iodine (2.0 equiv) in several portions over 20 minutes. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bisulfite to quench excess iodine.
-
Stir until the dark color dissipates and a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with water (3 x 30 mL).
-
Dry the product under vacuum to yield this compound as a solid.
Protocol 2: Suzuki-Miyaura Vinylation of this compound
This protocol uses microwave-assisted Suzuki coupling for an efficient C-3 vinylation.[4]
Materials:
-
This compound (1.0 equiv)
-
Pinacol vinyl boronate (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Microwave vial (10-20 mL capacity) with stir bar
-
Microwave reactor
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10-20 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), 1,4-dioxane (e.g., 7 mL), and the 2M aqueous sodium carbonate solution (e.g., 2 mL).
-
Add pinacol vinyl boronate (2.0 equiv) to the mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford the desired 3-vinyl-6-nitro-1H-indazole.
Caption: Experimental workflow for the Suzuki-Miyaura vinylation protocol.
Reaction Mechanism Visualization
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. [PDF] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Functionalization of the 3-Iodo-6-Nitro-1H-Indazole Core: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the chemical modification of the 3-iodo-6-nitro-1H-indazole core. This versatile scaffold is a key building block in the synthesis of novel compounds with potential therapeutic applications, particularly in kinase inhibition and other areas of medicinal chemistry.
The indazole nucleus is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The functionalization of the this compound core offers a strategic approach to developing new chemical entities by introducing diverse molecular fragments at the C-3 position. The presence of the electron-withdrawing nitro group at the 6-position significantly influences the reactivity of the molecule, making the C-I bond susceptible to various palladium-catalyzed cross-coupling reactions.[2]
This guide details protocols for key functionalization reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, and discusses strategies for the protection of the indazole nitrogen.
I. Synthesis of the this compound Core
The starting material, this compound, can be synthesized from 6-nitroindazole through direct iodination.[3]
Experimental Protocol: Iodination of 6-Nitroindazole
Materials:
-
6-Nitroindazole
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)[3][4]
-
Saturated aqueous solution of sodium bisulfite
Procedure:
-
Dissolve 6-nitroindazole (1.0 equiv.) in DMF.
-
Add potassium carbonate (or potassium hydroxide) (2.0-3.0 equiv.) to the solution and stir for 30 minutes at room temperature.[5]
-
Add iodine (2.0 equiv.) portion-wise over 20 minutes.[5]
-
Continue stirring the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine.[1][5]
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield this compound.[5]
II. N-Protection of the Indazole Core
For certain cross-coupling reactions, particularly Sonogashira and Heck couplings, protection of the indazole N-H is recommended to prevent side reactions and catalyst inhibition.[2] However, for Suzuki-Miyaura couplings, N-protection may not be strictly necessary and can sometimes be detrimental, as the unprotected indazole can undergo successful coupling.[6][7] The electron-withdrawing nature of the nitro group can render some protecting groups, like N-Boc, labile under basic conditions.[6]
Recommended Protecting Groups:
-
Tetrahydropyran (THP): Installed by reacting this compound with 3,4-dihydro-2H-pyran and a catalytic amount of acid (e.g., methanesulfonic acid) in a solvent like DMF or THF.[3]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Offers high stability across a broad range of subsequent reactions.[8]
-
Benzyl (Bn): A robust alternative that can be cleaved under neutral conditions.[8]
General Protocol for N-Benzylation:[8]
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DMF (0.2 M).
-
Add potassium carbonate (2.0 equiv.) to the solution.
-
Add benzyl bromide (1.2 equiv.) dropwise.
-
Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
III. Palladium-Catalyzed Cross-Coupling Reactions
The this compound core is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The electron-withdrawing nitro group generally increases the reactivity of the C-I bond towards oxidative addition, which is often the rate-determining step.[2]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the this compound with an organoboron reagent, such as a boronic acid or a boronate ester.[1]
Materials:
-
This compound (or its N-protected derivative) (1.0 equiv.)
-
Aryl or heteroaryl boronic acid (or pinacol boronate ester) (1.5-2.0 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (5-6 mol%)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv.)
-
1,4-Dioxane
Procedure:
-
To a microwave vial, add this compound, the boronic acid/ester, and Pd(PPh₃)₄.
-
Add 1,4-dioxane followed by the aqueous Na₂CO₃ solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane | 80 | 85-95 (typical) | [6] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 90 (typical) | [2][6] |
| 3 | 2-Furylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 110 | 88 | [9] |
Note: Yields are representative for 3-iodoindazoles and may require optimization for the this compound substrate.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11] N-protection is generally recommended for this reaction.[2][12]
Materials:
-
N-protected this compound (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a dry flask under an inert atmosphere (argon or nitrogen), add the N-protected this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 90-98 (typical) | [2][10] |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 60 | 85-95 (typical) | [10] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 80-90 (typical) | [12] |
Note: Yields are representative for N-protected 3-iodoindazoles and will require optimization.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling the this compound with a primary or secondary amine.[13] This reaction typically requires a palladium catalyst with a specialized phosphine ligand and a strong base.[14]
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (4-10 mol%)[6]
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by the this compound and the amine.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 90-99 (typical) | [13] |
| 2 | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 85-95 (typical) | [14] |
| 3 | Benzylamine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | Dioxane | 100 | 90 (example) | [15] |
Note: Yields are representative for aryl iodides and will require careful optimization for the this compound substrate, particularly concerning base compatibility with the nitro group.[16]
IV. Biological Significance of Functionalized Indazoles
Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[17][18] The functionalization of the this compound core allows for the synthesis of libraries of novel compounds for structure-activity relationship (SAR) studies. For instance, 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates.[19][20] Furthermore, many indazole-based compounds act as kinase inhibitors, which are crucial in the development of anti-cancer therapies.[1]
V. Conclusion
The this compound core is a valuable and highly functionalizable scaffold for the development of novel chemical entities in drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this building block in synthesizing diverse libraries of indazole derivatives through various palladium-catalyzed cross-coupling reactions. Careful consideration of N-protection strategies and optimization of reaction conditions are crucial for achieving high yields and purity of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-iodo-6-nitro-1H-indazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-iodo-6-nitro-1H-indazole. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common method for synthesizing this compound is through the direct electrophilic iodination of 6-nitro-1H-indazole.[1] The C-3 position of the indazole ring is particularly susceptible to electrophilic substitution.[2] This reaction is typically carried out using an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of a base and a suitable solvent.
Q2: Why is the C-3 position of the indazole ring preferentially iodinated?
The C-3 position of the indazole ring is the most nucleophilic carbon, making it the most reactive site for electrophilic attack. This is due to the electronic properties of the bicyclic heteroaromatic system. The presence of the electron-withdrawing nitro group at the C-6 position further influences the electron density of the ring system but does not change the inherent reactivity of the C-3 position towards electrophiles.
Q3: Is it necessary to protect the N-H group of the indazole during iodination?
While N-protection is often essential for subsequent cross-coupling reactions (like Suzuki or Heck) to prevent unwanted side reactions, direct C-3 iodination can often be achieved on the unprotected indazole.[1][3] However, the presence of a strong base during iodination can deprotonate the N-H, which may influence the reaction's outcome and solubility. The choice to protect or not depends on the specific reaction conditions and the planned downstream synthetic steps.
Q4: What are some common solvents and bases used for this reaction?
Commonly used solvents for this type of iodination include N,N-dimethylformamide (DMF) and other polar aprotic solvents.[1][2] The choice of base can vary, with inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) being frequently employed.[1][2] The base is required to facilitate the reaction, likely by deprotonating the indazole and activating the iodine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or no yield of the desired this compound.
-
Potential Cause A: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor reagent quality.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (6-nitro-1H-indazole) is fully consumed.[2] Consider extending the reaction time or slightly increasing the temperature, but be cautious as high temperatures can lead to degradation. Ensure that all reagents are pure and anhydrous, especially the solvent.
-
-
Potential Cause B: Ineffective Base. The base may not be strong enough or may not have dissolved sufficiently in the reaction medium to facilitate the reaction.
-
Solution: Ensure the base is fully dissolved and the mixture is homogeneous.[1] If using a solid base like potassium carbonate, vigorous stirring is crucial. Alternatively, a stronger base might be required, but this should be tested on a small scale first.
-
Issue 2: Multiple spots observed on TLC, indicating a mixture of products.
-
Potential Cause A: Over-iodination. Using an excess of the iodinating agent (e.g., I₂) or allowing the reaction to run for too long can lead to the formation of di-iodinated byproducts.[4]
-
Solution: Use a controlled stoichiometry of the iodinating agent (typically 1.1-1.5 equivalents). Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed and before significant amounts of less polar (higher Rf) di-iodinated spots appear.
-
-
Potential Cause B: Formation of Regioisomers. Although C-3 iodination is preferred, minor substitution at other positions on the benzene ring is possible, leading to isomeric byproducts.
-
Solution: This is often inherent to the reaction's nature. Purification by column chromatography is the most effective way to separate these isomers. Optimizing the reaction temperature (usually lower temperatures favor higher selectivity) may help minimize the formation of undesired isomers.
-
-
Potential Cause C: Degradation. Nitroaromatic compounds can be sensitive to heat and light.[5] The carbon-iodine bond can also be unstable under certain conditions.[5]
-
Solution: Conduct the reaction at the lowest effective temperature and protect the reaction vessel from light by wrapping it in aluminum foil. Work up the reaction promptly upon completion.
-
Issue 3: The crude product is a dark, tarry, or insoluble material.
-
Potential Cause A: Polymerization or Dimerization. Under certain conditions, especially with prolonged reaction times or in the presence of strong acids/bases, indazole derivatives can form colored dimeric or polymeric byproducts.
-
Solution: Control the rate of reagent addition and maintain a consistent temperature. Ensure efficient stirring to prevent localized high concentrations of reactants. Prompt work-up upon reaction completion is crucial.
-
-
Potential Cause B: Impurities in the Starting Material. The presence of impurities in the initial 6-nitro-1H-indazole can lead to side reactions and the formation of intractable materials.
-
Solution: Ensure the purity of the starting material before beginning the iodination. If necessary, purify the 6-nitro-1H-indazole by recrystallization or column chromatography.
-
Issue 4: Difficulty in isolating the pure product by column chromatography.
-
Potential Cause A: Co-elution of Byproducts. The desired product may have a similar polarity to the unreacted starting material or certain byproducts, making separation difficult.
-
Solution: Optimize the solvent system for column chromatography to achieve better separation. A good starting point is a solvent system where the desired product has an Rf value of approximately 0.2-0.4 on a TLC plate.[6] Using a gradient elution may be necessary. If separation on silica gel is challenging, consider using a different stationary phase like alumina or reverse-phase silica.[6]
-
-
Potential Cause B: Interaction with Silica Gel. The product, being a nitro-containing heterocyclic compound, might interact strongly with the acidic silica gel, leading to streaking or tailing.[6]
-
Solution: Consider deactivating the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, use a less acidic stationary phase such as neutral alumina.
-
Data Presentation
The following table summarizes common reaction conditions for the iodination of 6-nitro-1H-indazole and the likely byproducts that may be formed. As precise quantitative data for byproducts is highly dependent on specific reaction conditions, this table provides a qualitative guide.
| Iodinating Agent | Base | Solvent | Temperature | Expected Main Product | Potential Byproducts |
| Iodine (I₂) | K₂CO₃ | DMF | Room Temp. | This compound | Unreacted 6-nitro-1H-indazole (minor), Di-iodo-6-nitro-1H-indazole (trace) |
| Iodine (I₂) | KOH | DMF | Room Temp. | This compound | Unreacted 6-nitro-1H-indazole (minor), Di-iodo-6-nitro-1H-indazole (trace), Degradation products |
| N-Iodosuccinimide (NIS) | - | Acetonitrile/DCM | 0 °C to Room Temp. | This compound | Unreacted 6-nitro-1H-indazole (minor), Succinimide |
Experimental Protocols
Protocol: Iodination of 6-nitro-1H-indazole using Iodine and Potassium Carbonate
This protocol is adapted from general procedures for the C-3 iodination of indazoles.[1][7]
1. Materials and Reagents:
-
6-nitro-1H-indazole
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
2. Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3. Reaction Procedure:
-
To a clean, dry round-bottom flask, add 6-nitro-1H-indazole (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 10-15 mL per gram of substrate).
-
Add anhydrous potassium carbonate (2.0-2.5 eq) to the solution and stir vigorously.
-
In a separate container, dissolve iodine (1.2 eq) in a minimal amount of DMF.
-
Add the iodine solution dropwise to the reaction mixture at room temperature over 10-15 minutes.
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent) until the starting material is consumed (typically 2-4 hours).
4. Work-up and Purification:
-
Upon completion, pour the reaction mixture into a beaker containing ice water.
-
Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution dropwise until the dark color of iodine disappears.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).
-
Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 3-iodo-6-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-iodo-6-nitro-1H-indazole. Our aim is to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Recovery of Compound After Column Chromatography | The compound may be highly polar and sticking to the silica gel. | Gradually increase the polarity of the eluent. For highly polar compounds, consider using a solvent system containing a modifier like methanol or ammonia.[1] |
| The compound may have eluted very quickly in the solvent front. | Always collect and analyze the first few fractions, especially if the initial solvent polarity was high.[1] | |
| The compound may be unstable on silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using a different stationary phase like deactivated silica gel or alumina, or switch to reverse-phase chromatography.[1] | |
| Poor Separation of Desired Product from Impurities | The solvent system is not optimized for separation. | Develop an optimal solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for the desired compound to ensure good separation.[1][2] |
| Impurities have very similar polarity to the product (co-elution). | Try a different solvent system to alter the selectivity. If co-elution persists, consider using a different stationary phase such as alumina or C18 reverse-phase silica.[1] | |
| The column was overloaded with crude material. | Reduce the amount of crude material loaded onto the column. A general guideline is to load a sample amount that is a small fraction of the mass of the stationary phase.[1] | |
| Streaking or Tailing of the Compound Band on TLC and Column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a modifier like triethylamine or acetic acid to the eluent system to improve the peak shape. |
| The compound is not fully dissolved in the mobile phase. | Ensure the compound is completely dissolved in the loading solvent before applying it to the column. | |
| Product is Contaminated with Solvent After Purification | Incomplete removal of solvent after column chromatography or recrystallization. | Dry the purified product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Recrystallization Fails to Yield Crystals | The chosen solvent or solvent system is not suitable. | Experiment with different solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| The solution is not saturated enough. | Concentrate the solution by evaporating some of the solvent and then allow it to cool slowly. | |
| The presence of impurities is inhibiting crystallization. | Try to purify the crude product by another method, such as column chromatography, before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently cited method for the purification of this compound and structurally similar compounds is column chromatography on silica gel.[3] Eluent systems typically consist of a gradient of ethyl acetate in hexane or petroleum ether.[3][4]
Q2: How can I determine the purity of my this compound sample?
A2: The purity of your compound can be assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[5][6] These methods will help identify and quantify any residual impurities.
Q3: My compound appears to be degrading on the silica gel column. What are my alternatives?
A3: If you observe degradation on silica gel, you can try using a less acidic stationary phase like neutral or basic alumina. Alternatively, you could consider deactivating the silica gel by treating it with a base like triethylamine. Reverse-phase chromatography on a C18 column is another viable option.[1]
Q4: What are some common impurities I might encounter during the synthesis and purification of this compound?
A4: Common impurities may include unreacted starting materials, byproducts from side reactions (such as regioisomers if not controlled during synthesis), and residual solvents from the reaction or purification steps. The specific impurities will depend on the synthetic route employed.
Q5: Can I use recrystallization to purify this compound?
A5: Yes, recrystallization can be an effective purification technique, especially for removing minor impurities after an initial purification by column chromatography.[7][8] The choice of solvent is critical for successful recrystallization.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate and hexane (or petroleum ether) to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.3.[2]
-
Visualize the spots under UV light (254 nm).[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the least polar solvent system determined by TLC.
-
Gradually increase the polarity of the eluent as the column runs.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified (or crude) product in a minimal amount of a potential recrystallization solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the compound in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Purification Workflow Diagram
Caption: A generalized workflow for the purification and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 8. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
troubleshooting low conversion in Suzuki reactions with iodoindazoles
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in Suzuki-Miyaura cross-coupling reactions involving iodoindazoles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with an iodoindazole has stalled or shows very low conversion. What are the most common initial checks I should perform?
Low or no conversion is a frequent issue. A systematic check of your reagents and reaction setup is the first step.[1]
-
Reagent Quality:
-
Palladium Catalyst: The active catalytic species is Pd(0).[1] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a step which can be inefficient.[1] Catalysts can also degrade over time. Test your catalyst with a known, reliable reaction to confirm its activity.[1] Consider using more robust, modern precatalysts like Buchwald G3/G4 palladacycles for cleaner generation of the active Pd(0) species.[1]
-
Boronic Acid/Ester: Boronic acids can degrade via protodeboronation or form unreactive cyclic anhydrides (boroxines).[1] Check the purity by NMR. For greater stability, consider using pinacol (BPin) or MIDA boronate esters.[1]
-
Base and Solvent: Ensure your base is anhydrous and of high purity.[2][3] Solvents must be thoroughly degassed and anhydrous to prevent catalyst deactivation and side reactions.[1][2][4][5]
-
-
Reaction Setup:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[5] Ensure the reaction vessel is properly sealed and purged with an inert gas like argon or nitrogen for 10-15 minutes.[4][6] Thoroughly degas the solvent by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas.[4]
-
Stirring: For biphasic reactions, vigorous stirring is crucial to ensure proper mixing and maximize the interaction between phases.[7]
-
Q2: I'm observing significant byproduct formation, such as homocoupling of the boronic acid and dehalogenation of my iodoindazole. How can I minimize these side reactions?
The formation of byproducts indicates competing reaction pathways are outcompeting the desired cross-coupling.[4]
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[4]
-
Dehalogenation (Protodeiodination) of Iodoindazole: This occurs when the organopalladium intermediate reacts with a proton source (like water) before transmetalation can occur.[3][8]
-
Protodeboronation of Boronic Acid: This is the hydrolysis of the boronic acid back to its corresponding arene, exacerbated by excess water, high temperatures, or prolonged reaction times.[1][2]
Q3: Does the N-H group on the indazole ring require protection for Suzuki coupling?
For 3-iodoindazoles, N-protection is often not required and can sometimes be detrimental.[4][9] The unprotected N-H of azoles can coordinate to the palladium catalyst, leading to inactive species.[5] However, studies have shown successful couplings with unprotected 3-iodoindazoles.[4][9] In some cases, particularly with nitro-substituted indazoles, N-Boc protecting groups can be labile under basic conditions, leading to in-situ deprotection.[4][9] If catalyst inhibition is suspected, protection may be considered.[3]
Q4: My iodoindazole or boronic acid is sterically hindered, and the reaction is slow. What adjustments can be made?
Steric hindrance on either coupling partner can significantly slow the reaction, particularly the transmetalation step.[4]
-
More Active Catalyst Systems: For sterically demanding couplings, highly active catalysts are often necessary. This may involve using bulky, electron-rich phosphine ligands like SPhos or XPhos.[4][5]
-
Higher Temperatures and Longer Reaction Times: Increasing the reaction temperature (e.g., to 100-120 °C in a stable solvent like dioxane) can provide the energy needed to overcome steric barriers.[4] Microwave irradiation can also be a powerful tool to accelerate these reactions.[4][9]
-
Different Boron Reagent: Switching from a boronic acid to a boronate ester, such as a pinacol boronate, can sometimes improve the outcome by altering reactivity.[4]
Troubleshooting Workflow
If you are experiencing low conversion, follow this systematic troubleshooting workflow.
Data Summary: Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical and can significantly impact reaction efficiency. Below is a summary of conditions reported for Suzuki couplings with iodoindazoles.
| Iodoindazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N) | 1,4-Dioxane | 120 (MW), 40 min | 75 | [9] |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N) | 1,4-Dioxane | 120 (MW), 40 min | 87 | [9] |
| 3-Iodo-1H-indazol-5-amine | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N) | 1,4-Dioxane | 120 (MW), 40 min | 55 | [9] |
| 3-Iodo-5-methoxy-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N) | 1,4-Dioxane | 120 (MW), 40 min | 75 | [9] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Iodo-1H-indazole
This is a general protocol adapted from literature and may require optimization for specific substrates.[2][4][9]
Materials:
-
3-Iodo-1H-indazole derivative (1.0 equiv.)
-
Boronic acid or boronate ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2-3 equiv.)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)[4]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), add the 3-iodo-1H-indazole derivative, the boronic acid/ester, and the base.
-
Add the solvent system.
-
Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas for 15-30 minutes.[2]
-
Under a positive pressure of inert gas, add the palladium catalyst.[4]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2] Microwave irradiation can be used to reduce reaction times.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2][4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazole.[2]
Protocol 2: Synthesis of 3-Iodo-1H-indazole
This protocol is adapted from a method for the direct iodination of indazole.[9]
Materials:
-
1H-Indazole (1.0 equiv.)
-
Iodine (I₂) (2.0 equiv.)
-
Potassium hydroxide (KOH) (3.75 equiv.)
-
Dimethylformamide (DMF)
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole in DMF.
-
Add potassium hydroxide and then iodine to the solution.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite, which will cause a precipitate to form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to yield 3-iodo-1H-indazole.[9]
Suzuki Catalytic Cycle and Common Pitfalls
The Suzuki reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle can help diagnose issues.
References
Technical Support Center: Optimizing Heck Reactions for 3-Iodo-6-Nitro-1H-Indazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Heck reaction conditions for 3-iodo-6-nitro-1H-indazole. The guidance aims to address specific experimental challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing a Heck reaction with this compound?
The main challenges arise from the electronic properties of the substrate.[1] The strong electron-withdrawing nitro group enhances the reactivity of the carbon-iodine bond towards oxidative addition, a key step in the catalytic cycle.[1] However, this can also increase the likelihood of side reactions.[1] Additionally, the acidic proton on the indazole nitrogen (N-H) can interfere with the catalyst or participate in side reactions, potentially leading to lower yields or catalyst inhibition.[1][2]
Q2: Is it necessary to protect the indazole N-H group before the Heck reaction?
While not always mandatory, N-protection is highly recommended, especially if you are experiencing low yields or observing complex reaction mixtures.[2] Protecting groups like Boc (tert-butyloxycarbonyl), THP (tetrahydropyran), or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent side reactions associated with the acidic N-H proton and improve the overall efficiency of the coupling.[1][2]
Q3: Which palladium catalyst is a good starting point for this reaction?
Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for Heck reactions involving iodo-indazoles and is a good initial choice.[2][3][4] It is often used in combination with a phosphine ligand.[4]
Q4: What type of ligands are suitable for this transformation?
For electron-deficient substrates like this compound, catalyst systems with electron-rich and sterically hindered phosphine ligands are often beneficial.[1] These ligands can help stabilize the palladium center and promote the desired cross-coupling pathway over side reactions.[1] Examples of ligand types to consider include bulky triarylphosphines or bidentate phosphines.[1][5]
Q5: What are common side reactions, and how can they be minimized?
A common side reaction is the de-iodination (or hydrodehalogenation) of the starting material to form 6-nitro-1H-indazole.[1] This can be minimized by carefully selecting the ligand and base.[1] Switching to a more sterically hindered ligand or using a weaker, non-coordinating base (e.g., an inorganic base like potassium carbonate instead of an amine-based one) can sometimes suppress this unwanted reaction.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Heck reaction of this compound.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored properly under an inert atmosphere.[6] Catalyst degradation can lead to inactivity. Consider using a different palladium source or pre-catalyst. |
| Inappropriate Ligand | The chosen phosphine ligand may not be optimal. Screen a variety of electron-rich and sterically bulky ligands to find one that promotes the reaction.[1] |
| Insufficient Base Strength or Solubility | The base is critical for regenerating the active catalyst.[7] If using a base like triethylamine (TEA), ensure it is fresh and dry. Consider switching to a stronger or more soluble inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6][8] |
| Poor Solvent Quality | Solvents must be anhydrous and thoroughly deoxygenated. The presence of oxygen can deactivate the palladium catalyst.[2] N,N-Dimethylformamide (DMF) is a common solvent for this reaction.[2][3][9] |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature, for example from 100 °C to 120 °C, and monitor the progress by TLC or LC-MS.[2][4] |
| N-H Interference | The unprotected indazole N-H may be inhibiting the catalyst.[1][2] Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, THP) before attempting the Heck reaction.[2] |
Issue 2: Formation of De-iodinated Side Product
| Possible Cause | Recommended Solution |
| Base-Promoted Hydrodehalogenation | The base can facilitate the undesired removal of iodine. Switch from an organic amine base (like triethylamine) to an inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][2] |
| Ligand Choice | The ligand can influence competing reaction pathways. Employing a more sterically hindered ligand can sometimes disfavor the reductive de-iodination pathway.[1] |
| Hydride Source | Trace amounts of water or other protic species can act as a hydride source. Ensure all reagents and solvents are scrupulously dry. |
Issue 3: Poor Regioselectivity with Unsymmetrical Alkenes
| Possible Cause | Recommended Solution |
| Electronic/Steric Factors | Regioselectivity in Heck reactions is governed by the electronics and sterics of both the alkene and the catalyst system.[1] |
| Ligand Control | For terminal alkenes, the use of bidentate phosphine ligands often favors the formation of the linear (E-isomer) product.[1] Monodentate ligands may give mixtures. |
| Reaction Conditions | Lowering the reaction temperature may improve selectivity in some cases. The addition of certain salts, like silver or thallium salts, can sometimes alter regioselectivity, though this should be approached with caution.[1] |
Data Presentation
Table 1: Typical Heck Reaction Conditions for Iodo-Indazole Derivatives
This table summarizes generally effective conditions reported for the Heck functionalization of iodo-indazoles, which can serve as a starting point for optimization.[2]
| Parameter | Condition | Notes |
| Substrate | This compound | N-protection may be required.[2] |
| Alkene | Activated (e.g., acrylates) or unactivated | 1.2 - 1.5 equivalents typically used.[2] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 2-5 mol% is a common loading. |
| Ligand | Triphenylphosphine (PPh₃) or other phosphines | Ligand-to-palladium ratio is typically 2:1. |
| Base | Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃) | 2.0 equivalents are generally used.[2] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Ensure the solvent is properly degassed.[2] |
| Temperature | 100 - 120 °C | Monitor reaction to avoid decomposition at higher temperatures.[2][4] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation.[2] |
Experimental Protocols
General Protocol for Heck Reaction of this compound
This protocol is a representative procedure adapted from methodologies for similar substrates and should be optimized for specific alkenes.[2][3]
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., methyl acrylate, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triethylamine (TEA, 2.0 eq) or Sodium Carbonate (Na₂CO₃, 2.0 eq)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the chosen base (e.g., Na₂CO₃), and the palladium catalyst (Pd(OAc)₂).[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[2]
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed DMF via syringe, followed by the alkene.[2]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.[2][3]
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[2]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[2][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-alkenyl-6-nitro-1H-indazole product.[2][3]
Visualizations
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Caption: Decision workflow for troubleshooting a low-conversion Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
preventing side reactions in the iodination of 6-nitroindazole
Welcome to the technical support center for the iodination of 6-nitroindazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the iodination of 6-nitroindazole?
A1: The most widely reported method for the regioselective iodination of 6-nitroindazole at the C-3 position is through electrophilic substitution using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] This method is favored for its reliability and good yields of the desired 3-iodo-6-nitro-1H-indazole.
Q2: What are the primary side reactions to be aware of during the iodination of 6-nitroindazole?
A2: The primary potential side reactions include:
-
Formation of Regioisomers: While the C-3 position is the most susceptible to electrophilic attack in indazoles, there is a possibility of iodination at other positions on the benzene ring, although this is less common.[1] The electron-withdrawing nature of the nitro group at the 6-position strongly directs the substitution to the C-3 position of the pyrazole ring.
-
Di-iodination: Using an excessive amount of the iodinating agent or prolonged reaction times can lead to the formation of di-iodinated products.
-
N-Iodination: Although less common for indazoles compared to other heterocycles, iodination on the nitrogen atom of the pyrazole ring is a theoretical possibility, especially under certain reaction conditions.
-
De-iodination: While more commonly observed in subsequent reactions, de-iodination can occur under harsh conditions, leading to the formation of the starting material, 6-nitroindazole, as an impurity.[4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the iodination reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][5] By spotting the reaction mixture alongside the starting material (6-nitroindazole), you can observe the consumption of the starting material and the appearance of the product spot. The product, 3-iodo-6-nitroindazole, will have a different Rf value than the starting material.
Q4: What is the best way to purify the final product, 3-iodo-6-nitroindazole?
A4: The crude product obtained after work-up can be purified using silica gel column chromatography.[1] A mixture of ethyl acetate and a non-polar solvent like hexane or methylene chloride is often used as the eluent.[4] Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reagents (moisture in I₂ or DMF).2. Insufficient base.3. Low reaction temperature or insufficient reaction time. | 1. Use anhydrous DMF and fresh, dry iodine.[1]2. Ensure the correct stoichiometry of the base is used.[1]3. Allow the reaction to stir at room temperature for a sufficient duration, monitoring by TLC.[1] |
| Presence of Multiple Spots on TLC (Side Products) | 1. Over-iodination due to excess iodine.2. Formation of regioisomers.3. Degradation of the product. | 1. Use a controlled amount of iodine (typically 1.1-1.5 equivalents).2. Optimize reaction conditions (temperature, base) to favor C-3 selectivity.3. Avoid prolonged reaction times and exposure to high temperatures or strong light. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous layer during work-up.2. Emulsion formation during extraction. | 1. Ensure complete precipitation of the product by adding a sufficient amount of ice-water.[1]2. Use a brine wash to break up emulsions during the extraction process.[1] |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient amount of iodinating agent. | 1. Increase the reaction time and continue to monitor by TLC until the starting material is consumed.[1]2. Ensure the correct stoichiometry of iodine is used. |
Experimental Protocols
Protocol 1: Iodination of 6-Nitroindazole using Iodine and Potassium Hydroxide
This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.[1][3]
Materials:
-
6-Nitroindazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-nitroindazole (1.0 eq.) in anhydrous DMF.
-
To the stirred solution, add molecular iodine (I₂) (1.1 - 1.5 eq.).
-
Add potassium hydroxide (KOH) (2.0 - 4.0 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the crude product.
-
Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 3-iodo-6-nitroindazole.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary (Example)
| Reagent | Molar Eq. | Purity |
| 6-Nitroindazole | 1.0 | >98% |
| Iodine (I₂) | 1.2 | >99% |
| Potassium Hydroxide (KOH) | 2.5 | >85% |
| Solvent | Volume | |
| Anhydrous DMF | 10 mL / g of substrate | |
| Reaction Conditions | Value | |
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | |
| Typical Yield | >80% |
Visualizations
Experimental Workflow for Iodination of 6-Nitroindazole
Caption: A typical experimental workflow for the synthesis of 3-iodo-6-nitroindazole.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the iodination of 6-nitroindazole.
References
Technical Support Center: Cross-Coupling Reactions with Electron-Deficient Indazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during cross-coupling reactions with electron-deficient indazoles.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with electron-deficient indazoles so challenging?
A1: Electron-deficient indazoles present unique challenges in cross-coupling reactions due to a combination of factors. The electron-withdrawing groups (EWGs) on the indazole ring decrease the electron density of the C-X (X = halogen) bond, which can make the oxidative addition step of the catalytic cycle more facile. However, the nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, these substrates can be sensitive to the basic conditions often required for cross-coupling, leading to side reactions or degradation.
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: The most prevalent side reactions include:
-
Dehalogenation: This is the replacement of the halogen atom with a hydrogen atom, leading to a loss of the starting material. It can be minimized by using milder bases, lower reaction temperatures, and carefully selecting the ligand and palladium source. Bromo and chloro derivatives of indazoles have shown a reduced propensity for dehalogenation compared to their iodo counterparts.
-
Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom. This is particularly problematic with electron-deficient boronic acids. Using anhydrous conditions, milder bases (e.g., K₃PO₄, KF, Cs₂CO₃), or more stable boronic acid derivatives like pinacol esters can mitigate this issue.
-
Homocoupling (Glaser coupling in Sonogashira reactions): This is the dimerization of the terminal alkyne. It is often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, it is crucial to maintain a strictly anaerobic (oxygen-free) environment. Copper-free Sonogashira protocols are also an effective alternative.[1]
-
N-Arylation vs. C-Arylation: Indazoles can undergo arylation on either a nitrogen or a carbon atom. The regioselectivity can be influenced by the choice of catalyst (palladium vs. copper), ligands, and the position of the leaving group on the indazole ring.
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical for a successful cross-coupling reaction with electron-deficient indazoles.
-
For Suzuki-Miyaura reactions: Palladium precatalysts, especially those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos), are often effective. For challenging substrates, N-heterocyclic carbene (NHC) ligands can also be beneficial.
-
For Buchwald-Hartwig aminations: Systems using bulky, electron-rich phosphine ligands are generally preferred. The choice of the palladium precatalyst generation (G2, G3, G4) can also influence the reaction's success, with later generations often showing higher activity for challenging substrates.
-
For Sonogashira reactions: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is traditional. However, for substrates prone to homocoupling, copper-free conditions with specialized palladium catalysts and ligands are recommended.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active precatalyst system. |
| Protodeboronation | Switch to anhydrous solvents and a milder base (e.g., K₃PO₄, Cs₂CO₃). Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid. |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). |
| Dehalogenation | Lower the reaction temperature and/or use a less reactive halide (Br or Cl instead of I). |
| Inappropriate Base | The choice of base is crucial. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The effectiveness of a base is highly substrate-dependent.[2] |
Problem 2: Low or No Yield in Buchwald-Hartwig Amination
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inhibition | The nitrogen atoms of the indazole can inhibit the palladium catalyst. Using bulky ligands can sometimes mitigate this issue. |
| Base Incompatibility | Strong bases like NaOtBu can lead to substrate degradation. Consider milder bases like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times. |
| Low Reactivity of Aryl Chloride | Aryl chlorides are less reactive than bromides or iodides. Employing more active, third-generation Buchwald-Hartwig catalysts and ligands is often necessary. |
| N- vs. C-Arylation | The reaction conditions can influence the site of amination. Copper-catalyzed conditions have been reported to favor N-arylation. |
Problem 3: Low or No Yield in Sonogashira Coupling
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | Ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents. Consider using a copper-free protocol.[1] |
| Catalyst Deactivation | The indazole substrate can coordinate to the palladium center. The use of appropriate ligands can help stabilize the active catalyst. |
| Low Reactivity of Halide | The reactivity follows the trend I > Br > Cl. For less reactive halides, higher temperatures and more active catalyst systems may be required. |
| Base Selection | An amine base (e.g., Et₃N, DIPEA) is typically used. Ensure it is pure and dry. |
Data Presentation: Comparative Tables
Table 1: Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazoles with Aryl Boronic Acids[3]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 71 |
| 2 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 78 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 72 |
| 4 | Furan-2-boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 80 |
Table 2: Buchwald-Hartwig Amination of 3-Haloindazoles
Data synthesized from general principles and related heterocyclic systems due to limited direct comparative studies on electron-deficient indazoles.
| Entry | Indazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-5-nitroindazole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | Moderate |
| 2 | 3-Chloro-5-nitroindazole | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 120 | Low to Moderate |
| 3 | 3-Bromo-6-cyanoindazole | Piperidine | G3-XPhos (1) | - | K₂CO₃ (2) | t-BuOH | 100 | Good |
Table 3: Sonogashira Coupling of 3-Iodoindazoles
Data synthesized from general principles and related heterocyclic systems.
| Entry | Indazole Substrate | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Iodo-5-nitroindazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | DMF | 80 | Good |
| 2 | 3-Iodo-6-cyanoindazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA (3) | THF | 60 | Good |
| 3 | 3-Iodo-5-nitroindazole | Phenylacetylene | Pd(OAc)₂ (2) | None | Cs₂CO₃ (2) | Acetonitrile | 80 | Moderate |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Nitroindazole
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromo-nitroindazole (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Chloro-Nitroindazole
-
Reaction Setup: In a glovebox, add the chloro-nitroindazole (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., G3-XPhos, 2 mol%), and base (e.g., K₃PO₄, 2.0 equiv) to a vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling of an Iodo-Cyanoindazole
-
Reaction Setup: To a Schlenk tube, add the iodo-cyanoindazole (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Alkyne Addition: Add degassed solvent (e.g., acetonitrile) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Decision tree for selecting Sonogashira reaction conditions.
References
Technical Support Center: Column Chromatography Purification of Substituted Indazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of substituted indazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying substituted indazoles?
A1: The most commonly used stationary phase for the column chromatography of substituted indazoles is silica gel (230-400 mesh).[1] Alumina can also be considered as an alternative, especially if the compound is sensitive to the acidic nature of silica gel.[2]
Q2: How do I select an appropriate mobile phase for my substituted indazole?
A2: The selection of an optimal mobile phase is crucial and should begin with Thin-Layer Chromatography (TLC) analysis.[1] A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[3][4] The polarity of the mobile phase is adjusted to achieve a target Retention Factor (Rf) value for the desired compound, ideally between 0.2 and 0.3, to ensure good separation on the column.[1]
Q3: My N-substituted indazole regioisomers (N1 and N2) are co-eluting. How can I separate them?
A3: Separating N1 and N2 regioisomers is a frequent and significant challenge due to their often similar polarities.[5][6] If column chromatography is proving ineffective, consider the following:
-
Solvent System Optimization: Experiment with different solvent systems to enhance selectivity. Sometimes, switching one of the solvents (e.g., from ethyl acetate to dichloromethane) can alter the interactions with the stationary phase and improve separation.[5]
-
Recrystallization: This can be a highly effective alternative to chromatography for separating isomers, especially for solid compounds.[7]
-
Preparative TLC or HPLC: For difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary.[8]
Q4: What causes peak tailing or streaking of my indazole compound on the column, and how can I prevent it?
A4: Peak tailing or streaking can be caused by several factors:
-
Sample Overloading: Applying too much sample to the column is a common cause.[5] Try reducing the amount of crude material loaded.
-
Interaction with Silica Gel: The slightly acidic nature of silica gel can interact with the basic nitrogen atoms of the indazole ring, leading to tailing. Adding a small amount of a basic modifier, like triethylamine (a few drops per liter of eluent), to the mobile phase can often resolve this issue by neutralizing the acidic sites.[5]
-
Inappropriate Sample Loading Solvent: Dissolving the sample in a solvent that is too polar can cause it to spread out on the column before the mobile phase is applied. It is best to dissolve the sample in a minimal amount of the mobile phase or a less polar solvent. Dry loading the sample onto silica gel is a highly recommended technique to avoid this issue.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound does not move from the origin (Rf ≈ 0) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[9] For very polar compounds, consider using a more polar solvent system like dichloromethane/methanol.[5] |
| Compound runs with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).[9] |
| Poor separation of spots (low resolution) | Inappropriate solvent system. | Test a variety of solvent systems with different selectivities during the TLC method development phase.[5] |
| Column was poorly packed. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Compound appears to be decomposing on the column | The compound is unstable on acidic silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using a different stationary phase like neutral alumina or florisil.[2] Deactivating the silica gel with a base like triethylamine can also help. |
| No compound is eluting from the column | The compound may have decomposed or is too polar to elute with the current solvent system. | First, check for decomposition as described above. If the compound is stable, significantly increase the polarity of the mobile phase.[2] |
| The compound may have eluted undetected in the very first fractions. | Always check the initial fractions, even if you don't expect your compound to elute so early.[2] |
Data Presentation
Table 1: Representative TLC Data for a Substituted Indazole
The following data is for 6-Nitro-1H-indazole-3-carbaldehyde and is intended to be illustrative. Optimal conditions will vary depending on the specific indazole derivative.
| Solvent System (Petroleum Ether:Ethyl Acetate) | Rf Value of Target Compound | Observations |
| 9:1 | ~0.1 | Low mobility, good for starting column elution. |
| 7:3 | ~0.3 | Ideal Rf for good separation on a column.[1] |
| 1:1 | ~0.5 | Higher mobility, may lead to co-elution with less polar impurities. |
Table 2: Example Purification Data for Substituted Indazoles
| Compound | Stationary Phase | Mobile Phase | Yield |
| 1-Butyl-1H-indazole-3-carboxamide derivatives | Silica Gel | Ethyl acetate/hexane (1:3) | 55-80%[4] |
| Diisopropyl 1-(substituted-benzoyl)hydrazine-1,2-dicarboxylates | Silica Gel | 10%-50% EtOAc/Petrol | 55-79%[3] |
| N1-alkyl indazoles | Silica Gel | Not specified | 47% (after separation from N2 isomer)[10] |
Experimental Protocols
Protocol 1: General Procedure for TLC Analysis and Method Development
-
Preparation of the TLC Chamber: Line a developing jar with filter paper and add the chosen solvent system (e.g., 7:3 hexane:ethyl acetate). Close the lid and allow the chamber to saturate for at least 15 minutes.
-
Sample Spotting: Dissolve a small amount of the crude indazole mixture in a volatile solvent like dichloromethane or ethyl acetate. Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.[5]
-
Development: Place the spotted TLC plate into the saturated chamber and replace the lid. Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.[5]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (typically at 254 nm).[1] Circle the spots with a pencil. If spots are not UV-active, use a chemical stain (e.g., potassium permanganate).
-
Analysis: Calculate the Rf value for each spot. Adjust the solvent system to achieve an Rf of approximately 0.2-0.3 for the target compound.[1]
Protocol 2: General Procedure for Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude substituted indazole (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.[1] Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar mobile phase determined from TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[1] For example, start with 100% hexane and slowly increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by collecting small samples from the eluting solvent and spotting them on a TLC plate to be analyzed against the crude mixture and a pure standard if available.
-
Isolation: Combine the pure fractions containing the desired indazole derivative and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. rsc.org [rsc.org]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Fingerprints: A Comparative Guide to 3-Iodo-6-Nitro-1H-Indazole Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of regioisomers is a critical step in chemical synthesis and drug discovery. The placement of functional groups on a core scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a predictive comparative spectroscopic analysis of the key positional isomers of 3-iodo-6-nitro-1H-indazole, focusing on the differentiation of the 4-nitro, 5-nitro, and 7-nitro isomers based on anticipated spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the 4-nitro, 5-nitro, and 7-nitro isomers of this compound. These predictions are based on the analysis of similar compounds and established principles of spectroscopy.[2]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton | 4-Nitro Isomer (δ, ppm) | 5-Nitro Isomer (δ, ppm) | 7-Nitro Isomer (δ, ppm) |
| NH | ~14.1 (s, 1H) | ~13.5 (s, 1H) | ~14.3 (s, 1H) |
| H-5 | 7.95 (s, 1H) | - | 7.45 (d, J=8.5 Hz, 1H) |
| H-7 | 7.60 (s, 1H) | ~7.9 (s, 1H) | - |
| H-4 | - | ~8.1 (d, 1H) | ~7.5 (d, 1H) |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon | 4-Nitro Isomer (δ, ppm) | 5-Nitro Isomer (δ, ppm) | 7-Nitro Isomer (δ, ppm) |
| C3 | ~92.5 | ~90.0 | ~91.0 |
| C3a | ~141.0 | ~142.0 | ~140.5 |
| C4 | ~148.0 | ~120.0 | ~122.0 |
| C5 | ~121.0 | ~145.0 | ~118.0 |
| C6 | ~125.0 | ~123.0 | ~127.0 |
| C7 | ~115.0 | ~112.0 | ~149.0 |
| C7a | ~140.0 | ~139.0 | ~141.5 |
Table 3: Predicted FT-IR Spectral Data (cm⁻¹)
| Functional Group | 4-Nitro Isomer | 5-Nitro Isomer | 7-Nitro Isomer |
| N-H Stretch | ~3300-3400 (br) | ~3300-3400 (br) | ~3300-3400 (br) |
| C-H Aromatic | ~3100 | ~3100 | ~3100 |
| NO₂ Asymmetric | ~1520 | ~1530 | ~1525 |
| NO₂ Symmetric | ~1340 | ~1350 | ~1345 |
| C-I Stretch | ~600-500 | ~600-500 | ~600-500 |
Table 4: Mass Spectrometry Data
| Technique | Observation |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 288.03 g/mol |
| High-Resolution MS (ESI) | Predicted [M+H]⁺: 288.9453 |
| Isotopic Pattern | The presence of one iodine atom will result in a characteristic isotopic pattern.[1] |
Experimental Protocols
The unambiguous identification of this compound isomers relies on a combination of spectroscopic techniques.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the precise substitution pattern on the indazole ring.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified indazole isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[3]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]
-
¹H NMR Analysis : Analyze chemical shifts, coupling constants (J values), and multiplicities of the aromatic protons. The relative positions of the protons on the benzene ring are highly indicative of the substitution pattern.[1]
-
¹³C NMR Analysis : Analyze the chemical shifts of the carbons. The carbon atoms attached to the electron-withdrawing nitro group and the iodine atom will be significantly shifted.[1]
-
-
Referencing : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).[4]
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[5]
-
Instrumentation : PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.[4]
-
Sample Preparation : Spectra are typically recorded from neat solid samples using a universal Attenuated Total Reflectance (ATR) sampling accessory.[6]
-
Data Acquisition : The spectra are generally recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers.
-
Instrumentation : Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector or a high-resolution mass spectrometer (e.g., TOF, Orbitrap).[1][4]
-
Ionization Mode : Electron Ionization (EI) at 70 eV or a soft ionization technique such as Electrospray Ionization (ESI).[1][4]
-
Data Analysis : Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the molecular formula C₇H₄IN₃O₂. The fragmentation pattern can also provide structural information.[1] The presence of iodine will give a characteristic isotopic pattern.[7]
Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic analysis and differentiation of the this compound isomers.
Caption: A generalized workflow for the synthesis, separation, and characterization of indazole isomers.
References
A Comparative Guide to the Biological Activity of Substituted Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This guide offers a comparative analysis of substituted indazole derivatives, focusing on their anticancer and anti-inflammatory activities. By presenting quantitative data, detailed experimental protocols, and key signaling pathways, this document aims to provide a valuable resource for the discovery and development of novel therapeutics.
Anticancer Activity of Substituted Indazole Derivatives
Substituted indazoles have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent inhibitory activity against a range of cancer cell lines. The following tables summarize the in vitro anticancer activity of representative indazole derivatives, quantified by their half-maximal inhibitory concentration (IC50) values.
Table 1: Antiproliferative Activity of Indazole Derivatives against Various Cancer Cell Lines
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | (E)-3,5-dimethoxystyryl | A549 (Lung) | >10 | [1] |
| 4T1 (Breast) | >10 | [1] | |||
| HepG2 (Liver) | >10 | [1] | |||
| MCF-7 (Breast) | 1.15 | [1] | |||
| HCT116 (Colon) | 4.89 | [1] | |||
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | A549 (Lung) | 1.15 | [1] |
| 4T1 (Breast) | 0.23 | [1] | |||
| HepG2 (Liver) | 0.80 | [1] | |||
| MCF-7 (Breast) | 0.34 | [1] | |||
| HCT116 (Colon) | 0.52 | [1] | |||
| 4a | 2,4-dichloropyrimidine attached at N5 | - | A549 (Lung) | 3.304 | [2] |
| MCF-7 (Breast) | 2.958 | [2] | |||
| Caco2 (Colon) | 10.350 | [2] | |||
| 4f | 2-chloro-4-(morpholin-4-yl)pyrimidine attached at N5 | - | MCF-7 (Breast) | 1.629 | [2] |
| 4i | 2-chloro-5-fluoro-4-(morpholin-4-yl)pyrimidine attached at N5 | - | A549 (Lung) | 2.305 | [2] |
| MCF-7 (Breast) | 1.841 | [2] | |||
| Caco2 (Colon) | 4.990 | [2] | |||
| 6o | Varied substitutions | - | K562 (Leukemia) | 5.15 | [3] |
| A549 (Lung) | >50 | [3] | |||
| PC-3 (Prostate) | 17.3 | [3] | |||
| HepG2 (Liver) | 10.2 | [3] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data clearly indicates that the nature and position of substituents on the indazole ring significantly influence the anticancer potency. For instance, compound 2f , with a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group at the R1 position, demonstrates broad and potent activity across multiple cell lines compared to its analogue 2a [1]. Furthermore, pyrimidine-substituted indazoles, such as 4f and 4i , exhibit strong cytotoxic effects, particularly against the MCF-7 breast cancer cell line[2].
Anti-inflammatory Activity of Substituted Indazole Derivatives
Indazole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.
Table 2: In Vitro COX-2 Inhibitory Activity of Indazole Derivatives
| Compound | Substituents | COX-2 IC50 (µM) | Reference |
| Indazole | Unsubstituted | 23.42 | [4] |
| 5-Aminoindazole | 5-amino | 12.32 | [4] |
| 6-Nitroindazole | 6-nitro | 19.22 | [4] |
| Compound 16 | N-sulfonylaryl and other modifications | 0.409 | [5][6] |
| Celecoxib (Reference) | - | 5.10 | [4] |
The results highlight that substitutions on the indazole ring can significantly enhance COX-2 inhibitory activity. For example, 5-aminoindazole shows greater potency than the parent indazole molecule. Notably, compound 16 , a structurally optimized indazole derivative, displays potent COX-2 inhibition with an IC50 value of 0.409 µM, demonstrating the potential for developing highly selective anti-inflammatory agents[5][6].
Experimental Protocols
MTT Assay for Cell Proliferation
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.[7][8][9]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test indazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.[8]
-
Incubation: The plates are incubated for 2-4 hours to allow for the formation of formazan crystals.[7]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a solubilization buffer.[7][8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of new compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[10][11][12]
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test indazole derivatives or a reference drug (e.g., indomethacin) are administered to the animals, typically orally or intraperitoneally, at a specific time before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw of each rat.[11][13]
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[13]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control (carrageenan only) group.
Signaling Pathways and Mechanisms of Action
Substituted indazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One of the prominent mechanisms is the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Apoptotic pathway induced by some anticancer indazole derivatives.
As depicted in the diagram, certain indazole derivatives can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. These events trigger the activation of the caspase cascade, ultimately leading to programmed cell death or apoptosis.[14]
Caption: A typical workflow for the preclinical evaluation of novel indazole derivatives.
This guide provides a snapshot of the promising biological activities of substituted indazole derivatives. The presented data and protocols can serve as a foundation for further research and development in this exciting area of medicinal chemistry. The versatility of the indazole scaffold continues to offer opportunities for the design of new and effective therapeutic agents.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Gateway to Kinase Inhibition: A Comparative Guide to 3-Iodo-6-Nitro-1H-Indazole Derivatives
For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous potent kinase inhibitors. This guide provides a comparative analysis of 3-iodo-6-nitro-1H-indazole derivatives and their role in the development of targeted therapeutics. While this compound itself is primarily a versatile synthetic intermediate, its structural motifs are crucial in the design of highly selective and potent kinase inhibitors.[1][2][3] This guide will delve into the validation of kinase inhibition by related indazole derivatives, presenting comparative biological data, detailed experimental protocols, and illustrative signaling pathways.
Quantitative Comparison of Biological Activity
While specific inhibitory data for this compound is not extensively available in public literature, underscoring its primary role as a chemical building block, the indazole core is a well-established pharmacophore in a variety of kinase inhibitors.[1][2] To provide a clear performance benchmark, the following table summarizes the biological activities of selected indazole derivatives against various kinase targets.
| Compound Name/Class | Target Kinase(s) | Assay Type | IC50 Value | Cell Line(s) |
| Indazole Amide Derivative | Anticancer | Antiproliferative Assay | 0.23–1.15 µM | 4T1 (Breast Cancer) |
| Indazole-based PLK4 Inhibitor | Polo-like kinase 4 (PLK4) | Kinase Inhibition Assay | < 0.1 nM | IMR-32, MCF-7, H460 |
| 1H-indazol-3-amine Derivative | FGFR1, FGFR2 | Kinase Inhibition Assay | < 4.1 nM (FGFR1), 2.0 nM (FGFR2) | KG-1, SNU-16 |
| 3-(Pyrazin-2-yl)-1H-indazole Derivative | Pan-Pim Kinase | Kinase Inhibition Assay | Potent Inhibition | KMS-12 |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR | Kinase Inhibition Assay | Potent Inhibition | Not Specified |
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the indazole ring is critical for kinase binding affinity and selectivity.[4] A hypothetical SAR study on a 3-iodo-6-methyl-5-nitro-1H-indazole scaffold highlights key modification points:
-
C3-Position: Replacing the iodine with small aromatic rings can enhance potency, likely due to increased interactions within the kinase active site.[5]
-
N1-Position: Alkylation at the N1 position can be tailored to modulate solubility and cell permeability.[5]
-
C5-Nitro Group: Reduction of the nitro group to an amine can significantly improve potency, suggesting the importance of a hydrogen bond donor at this position.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the biological evaluation of indazole derivatives.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP corresponds to higher kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (indazole derivatives) dissolved in DMSO
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the test compound or a vehicle control.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined duration.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Signal Measurement: Allow the luminescent signal to stabilize at room temperature, and then measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves using appropriate software.
In Vitro Antiproliferative MTT Assay
This colorimetric assay assesses the effect of compounds on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (indazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5 × 10^4 cells/mL) and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[1]
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[1]
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Visualizing Kinase Inhibition and Experimental Workflow
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Hypothetical kinase inhibition by an indazole derivative.
Caption: General workflow for kinase inhibitor discovery.
References
A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: 3-Iodo-6-nitro-1H-indazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the design of potent kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP. Among the key starting materials for the synthesis of these inhibitors, 3-iodo-6-nitro-1H-indazole has been widely utilized. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving yields, and modulating the properties of the final compounds. This guide provides an objective comparison of this compound with its bromo and chloro analogs, focusing on their reactivity in key cross-coupling reactions and their application in the synthesis of inhibitors for Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Reactivity in Key Cross-Coupling Reactions: A Comparative Overview
The C-3 halogen of the 6-nitro-1H-indazole scaffold serves as a crucial handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The reactivity of the C-X bond (where X = I, Br, Cl) in these reactions generally follows the order of bond strength: C-I < C-Br < C-Cl, leading to the reactivity trend of I > Br > Cl. This difference in reactivity can influence the choice of catalyst, reaction conditions, and overall efficiency of the synthesis.
Table 1: Comparison of Reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig Reactions
| Reaction Type | This compound | 3-Bromo-6-nitro-1H-indazole | 3-Chloro-6-nitro-1H-indazole | General Remarks |
| Suzuki-Miyaura Coupling | High reactivity, often proceeds under milder conditions with a wider range of catalysts. | Good reactivity, may require slightly more forcing conditions or more active catalysts compared to the iodo analog. | Lower reactivity, often requires more specialized and electron-rich phosphine ligands and stronger bases to achieve good yields. | The electron-withdrawing nitro group generally enhances the reactivity of the C-X bond towards oxidative addition. |
| Heck Reaction | Readily undergoes reaction with various alkenes. | Generally good substrate, though may require higher temperatures or longer reaction times than the iodo counterpart. | Challenging substrate, often resulting in lower yields and requiring optimized catalyst systems. | N-protection of the indazole can sometimes be beneficial to prevent side reactions and improve yields. |
| Buchwald-Hartwig Amination | High reactivity, couples with a broad range of amines. | Good reactivity, with a wide variety of ligands and bases being effective. | Lower reactivity, necessitating the use of more electron-rich and bulky ligands to facilitate the catalytic cycle. | The choice of ligand is critical for achieving high yields, especially for the less reactive chloro derivative. |
Performance in Kinase Inhibitor Synthesis: PLK4 and VEGFR Inhibitors
The choice of the 3-halo-6-nitro-1H-indazole precursor can impact the overall yield and potentially the biological activity of the final kinase inhibitor. Below is a comparison of representative inhibitors targeting PLK4 and VEGFR synthesized from these different starting materials.
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and is a validated target in oncology. Several indazole-based PLK4 inhibitors have been developed, demonstrating the utility of this scaffold.
| Starting Reagent | Representative Inhibitor | Target Kinase | IC₅₀ (nM) | Reference |
| 3-Bromo-1H-indazole derivative | C05 | PLK4 | < 0.1 | [1] |
| 6-Bromo-1H-indazole derivative | CFI-400437 | PLK4 | 0.6 | [2] |
| 6-Bromo-1H-indazole derivative | CFI-400945 | PLK4 | 2.8 | [2] |
Note: The specific substitution at the 6-position and other parts of the molecule significantly contributes to the final biological activity.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, and their inhibition is a well-established strategy in cancer therapy. Axitinib, a potent VEGFR inhibitor, is a prominent example of an indazole-based drug.
| Starting Reagent | Representative Inhibitor | Target Kinase | IC₅₀ (nM) | Reference |
| 3-Iodo-1H-indazole derivative | Axitinib | VEGFR-2 | 0.2 | [1] |
| 6-Iodo-1H-indazole derivative | Axitinib Analogue | VEGFR-2 | - | [3] |
| This compound | Precursor to Axitinib | VEGFR-1, 2, 3 | - | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of kinase inhibitors. Below are representative protocols for key cross-coupling reactions with the alternative reagents.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(trifluoromethyl)-1H-indazole
Materials:
-
3-Bromo-6-(trifluoromethyl)-1H-indazole
-
Arylboronic acid
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane/Ethanol/Water solvent mixture
-
Microwave vial
Procedure:
-
In a microwave vial, combine 3-Bromo-6-(trifluoromethyl)-1H-indazole (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), Pd(PPh₃)₄ (e.g., 5 mol%), and Cs₂CO₃ (2-3 equivalents).
-
Add the 1,4-dioxane/ethanol/water solvent mixture.
-
Seal the vial and heat the reaction mixture under microwave irradiation at a specified temperature (e.g., 140°C) for a designated time.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[5]
Protocol 2: Heck Reaction of 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with 2-Vinylpyridine
Materials:
-
3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
2-Vinylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in anhydrous DMF.
-
Add 2-vinylpyridine (1.2 eq), tri-o-tolylphosphine (0.1 eq), and DIPEA (2.0 eq) to the solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(OAc)₂ (0.05 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-24 hours.
-
After completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole
Materials:
-
6-Bromo-1H-indazole
-
Primary or secondary amine
-
Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst)
-
Strong base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 equiv), the amine (1.2 equiv), and the appropriate palladium precatalyst (e.g., 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF via syringe.
-
Add the strong base (e.g., LiHMDS, 1 M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture (e.g., to 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by silica gel column chromatography.[7]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding.
Signaling Pathways
Experimental and Synthetic Workflows
References
- 1. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 4. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
comparative analysis of catalysts for Suzuki coupling with 3-iodoindazoles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with Suzuki-Miyaura cross-coupling reactions serving as a powerful tool for introducing molecular diversity. The choice of catalyst is paramount for achieving high yields and reaction efficiency, particularly with heteroaromatic substrates like 3-iodoindazoles. This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of 3-iodoindazoles, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance of Catalytic Systems
The efficiency of the Suzuki coupling reaction with 3-iodoindazoles is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent system. Below is a summary of various reported catalytic systems and their performance in the coupling of 3-iodoindazoles with different organoboron reagents.
| Catalyst | Ligand | Base | Solvent | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 3-Iodo-1H-indazole | Vinyl boronic acid pinacol ester | 75 | [1] |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Dioxane/H₂O | 3-Iodo-1H-indazole | Vinyl boronic acid pinacol ester | 50 | [1] |
| Pd(OAc)₂ | XantPhos | Na₂CO₃ | Dioxane/H₂O | 3-Iodo-1H-indazole | Vinyl boronic acid pinacol ester | 20 | [1] |
| Pd(OAc)₂ | - | Na₂CO₃ | Toluene/H₂O/EtOH | N-Boc-3-iodoindazole | Phenylboronic acid | 96 | [2] |
| PdCl₂(dppf) | - | Na₂CO₃ | Toluene/H₂O/EtOH | N-Boc-3-iodoindazole | Phenylboronic acid | 95 | [2] |
| NiCl₂(dppf) | - | K₃PO₄ | Dioxane | Aryl chlorides | Arylboronic acids | High Yields | [3] |
Note: The table above represents a collation of data from various sources and reaction conditions may not be directly comparable. The choice of protecting group on the indazole nitrogen (e.g., Boc) can significantly influence reaction outcomes. For instance, unprotected 3-iodoindazoles can sometimes exhibit lower yields or require different optimal conditions compared to their N-protected counterparts.[4]
Experimental Protocols
A generalized experimental protocol for the Suzuki coupling of a 3-iodoindazole is provided below. Optimization of specific parameters such as the choice of base, solvent, temperature, and reaction time may be necessary for different substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equivalent), the corresponding boronic acid or boronate ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the appropriate solvent system (e.g., a 4:1 mixture of dioxane and water).[5]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas, such as argon or nitrogen, for 15-30 minutes.[5]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the mixture is typically diluted with an organic solvent and washed with water or brine.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired 3-substituted indazole.[5]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki coupling of 3-iodoindazoles.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Signaling Pathway Context
The synthesis of 3-aryl-1H-indazole derivatives via Suzuki coupling is of significant interest in drug development, particularly for the discovery of kinase inhibitors.[5] These compounds often target key cellular signaling pathways implicated in diseases like cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.[5] The ability to readily diversify the C-3 position of the indazole scaffold through Suzuki coupling allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies, aiming to optimize the potency and selectivity of these kinase inhibitors.[5]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-aryl-1H-indazole derivatives.
References
A Comparative Guide to the Structural Elucidation of 3-Iodo-6-Nitro-1H-Indazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The precise structural determination of regioisomers is a critical step in the synthesis and development of new chemical entities. The position of functional groups on a molecular scaffold can dramatically influence a compound's physicochemical properties and biological activity. This guide provides a comparative analysis of spectroscopic and analytical techniques for the structural elucidation of 3-iodo-6-nitro-1H-indazole and its potential regioisomers.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification of regioisomers, as the chemical environment of each proton and carbon atom is highly sensitive to the substitution pattern on the indazole ring.
Table 1: Comparative ¹H NMR and ¹³C NMR Chemical Shift Data for 3-Iodo-6-methyl-nitro-1H-indazole Regioisomers [1]
| Position | 4-Nitro Isomer (δ, ppm) | 5-Nitro Isomer (δ, ppm) | 7-Nitro Isomer (δ, ppm) |
| ¹H NMR | |||
| NH | ~14.1 (s, 1H) | ~13.5 (s, 1H) | ~14.3 (s, 1H) |
| H-5 | 7.95 (s, 1H) | - | 7.45 (d, J=8.5 Hz, 1H) |
| H-7 | 7.60 (s, 1H) | ~7.9 (s, 1H) | - |
| H-4 | - | ~8.4 (s, 1H) | - |
| ¹³C NMR | |||
| C3 | ~92.5 | ~90.0 | ~91.0 |
| C3a | ~141.0 | ~142.0 | ~140.5 |
| C4 | ~148.0 | ~120.0 | ~122.0 |
| C5 | ~118.0 | ~141.0 | ~115.0 |
| C6 | ~135.0 | ~125.0 | ~138.0 |
| C7 | ~115.0 | ~112.0 | ~145.0 |
| C7a | ~140.0 | Not available | ~139.0 |
Note: Data is based on analogues and may vary from experimental values for this compound.[2]
Table 2: Key Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for 3-Iodo-6-methyl-nitro-1H-indazole Regioisomers [1]
| Technique | Characteristic Feature | Expected Observation |
| FT-IR | N-H Stretch | ~3300-3400 cm⁻¹ (broad) |
| C-H Aromatic | ~3100 cm⁻¹ | |
| NO₂ Asymmetric Stretch | ~1520 cm⁻¹ | |
| NO₂ Symmetric Stretch | ~1340 cm⁻¹ | |
| Mass Spec. | Molecular Ion Peak ([M]⁺) | m/z corresponding to the molecular weight of the specific isomer. |
Experimental Protocols
The unambiguous identification of this compound regioisomers relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the precise substitution pattern on the indazole ring.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified indazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2][3] DMSO-d₆ is often preferred for observing the exchangeable NH proton.[3]
-
Internal Standard : Tetramethylsilane (TMS) is typically used for chemical shift referencing (δ = 0.00 ppm).[3]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Data Processing : A Fourier transform is applied to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.[1]
Mass Spectrometry (MS)
-
Instrumentation : A gas chromatography system coupled to a mass selective detector is commonly used.[1]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[1]
-
Inlet : Direct insertion probe.[1]
-
Mass Range : m/z 50-500.[1]
-
Data Acquisition : The molecular ion peak ([M]⁺) is reported to confirm the molecular weight.[1]
Single-Crystal X-ray Crystallography
This technique provides the most definitive structural elucidation.[2]
-
Crystal Growth : Single crystals of the purified indazole isomer suitable for X-ray diffraction (typically >0.1 mm in all dimensions) are grown.[2] This can be achieved through methods like slow evaporation, vapor diffusion, or cooling of a saturated solution.[2]
-
Data Collection : X-ray diffraction data are collected on a diffractometer.
-
Structure Solution and Refinement : The diffraction data is processed, and the crystal structure is solved and refined using appropriate software.[2]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for distinguishing between regioisomers.
Caption: A generalized workflow for the synthesis, separation, and characterization of indazole isomers.
References
Assessing the Purity of Synthesized 3-iodo-6-nitro-1H-indazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical parameter that directly impacts its efficacy, safety, and reproducibility in downstream applications. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized 3-iodo-6-nitro-1H-indazole, a key building block in the development of various kinase inhibitors. The performance of these methods will be compared with the purity assessment of established kinase inhibitors, Axitinib and CFI-400945, providing valuable benchmarks for quality control.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about the structure and presence of impurities.
Table 1: Comparison of Key Performance Characteristics of Analytical Techniques for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Signal intensity is directly proportional to the number of nuclei. | Separation of ions based on their mass-to-charge ratio. |
| Primary Use | Quantitative purity determination and impurity profiling. | Absolute purity determination and structural elucidation. | Molecular weight confirmation and impurity identification. |
| Typical Purity Reported | >95% - >99% (Area Percent) | >95% (with certified internal standard) | Qualitative assessment, confirmation of identity. |
| Strengths | High resolution, high sensitivity, well-established methods. | Absolute quantification without a specific reference standard of the analyte. | High sensitivity, provides molecular weight information. |
| Limitations | Requires a reference standard for identification, response factor dependent. | Lower sensitivity than HPLC, requires a certified internal standard. | Not inherently quantitative without calibration. |
Purity Profile Comparison: this compound vs. Alternative Kinase Inhibitors
A comparative analysis of the purity of synthesized this compound with commercially available, well-characterized kinase inhibitors provides a benchmark for acceptable quality.
Table 2: Purity Data for this compound and Comparative Compounds
| Compound | Analytical Method | Reported Purity |
| This compound | HPLC | Typically >95% (synthesis dependent) |
| Axitinib | HPLC | ≥99%[1] |
| CFI-400945 | HPLC | ≥98%[2] |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the iodination of 6-nitroindazole.[3] Potential impurities can arise from unreacted starting materials, side reactions, or degradation of the product.
Table 3: Potential Impurities and their Origin
| Impurity | Potential Origin |
| 6-nitroindazole | Unreacted starting material.[3] |
| Iodine | Excess reagent from the iodination step.[3] |
| 6-nitro-1H-indazole (de-iodinated product) | A common byproduct in reactions involving iodo-indazoles, particularly during purification or subsequent reaction steps. |
| Positional isomers (e.g., 3-iodo-5-nitro-1H-indazole) | Non-selective nitration or iodination. |
| Solvent residues | Incomplete removal of solvents used in synthesis and purification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. The following are standard protocols for the analysis of substituted indazoles.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 10 mL of a suitable solvent (e.g., methanol/water mixture) to create a 100 µg/mL stock solution.
-
Data Analysis: The chromatogram is recorded, and the purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The amount of the internal standard should be chosen to give a signal with an integral comparable to that of the analyte.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard.
-
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the certified internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Mass Spectrometry (MS) for Identity Confirmation
Protocol:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.
-
Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurement.
-
Sample Preparation: The sample is typically prepared in a solvent compatible with the ionization source (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Data Analysis: The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), which confirms the molecular weight of the target compound. The measured mass-to-charge ratio (m/z) is compared to the theoretical calculated mass for the elemental formula C₇H₄IN₃O₂.
Visualizing the Purity Assessment Workflow
A logical workflow is essential for a systematic and thorough purity assessment of a synthesized compound.
Caption: A logical workflow for the purity assessment of a synthesized chemical compound.
The following diagram illustrates the relationship between the analytical techniques and the information they provide in the context of purity assessment.
Caption: Interrelation of analytical methods and the data they provide for purity analysis.
References
A Comparative Guide to the Cross-Coupling Performance of 3-Iodo-6-Nitro-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-iodo-6-nitro-1H-indazole in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 3-position is crucial for the development of novel therapeutic agents.[1] This document summarizes available experimental data, provides detailed methodologies for representative reactions, and compares the reactivity of this compound with its bromo-analog to inform substrate selection and reaction optimization.
Performance Overview and Reactivity Trends
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at the 6-position enhances the reactivity of the C-I bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[2] The general order of reactivity for halogens in these reactions is I > Br > Cl, making iodo-substituted indazoles generally more reactive than their bromo- or chloro-counterparts, often allowing for milder reaction conditions and higher yields.[3]
However, the presence of the unprotected N-H in the indazole ring can sometimes interfere with the catalytic cycle, potentially leading to side reactions or catalyst inhibition.[2] Therefore, N-protection is often recommended, particularly for Sonogashira and Heck couplings, to achieve optimal results.[2]
Data Presentation: A Comparative Summary
The following tables summarize the performance of this compound and its bromo-analog in various cross-coupling reactions based on available literature data. It is important to note that direct comparative studies under identical conditions are limited, and yields can vary significantly depending on the specific coupling partners, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (analogue)¹ | Arylboronic acid | Pd(PPh₃)₄ (5-6) | - | Na₂CO₃ (aq) | 1,4-Dioxane | 120 (µW) | 0.67 | High |
| 3-Iodo-1H-indazole² | Arylboronic acid | PdCl₂(dppf) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Good to Excellent |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole³ | Arylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12-24 | 70-95 |
| 5-Bromo-1-ethyl-1H-indazole⁴ | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | High |
¹Data for the closely related analogue 3-iodo-6-methyl-4-nitro-1H-indazole.[4] ²General conditions for unprotected 3-iodoindazoles.[5] ³Data for a similar bromo-indazole derivative.[4] ⁴Demonstrates the utility of bromo-indazoles in Suzuki coupling.[5]
Table 2: Heck Reaction
| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-6-nitro-1-(THP)-1H-indazole⁵ | 2-Vinylpyridine | Pd(OAc)₂ | Tri-o-tolylphosphine | DIPEA | DMF | 80-120 | 12-24 | 60-85 |
| 3-Iodo-6-methyl-4-nitro-1H-indazole⁶ | Methyl acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF | 100-110 | 4-12 | Good |
| Aryl Iodide⁷ | Styrene | PdCl₂ | - | KOAc | Methanol | 120 | - | Good |
| Aryl Bromide⁸ | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | - | Moderate to Good |
⁵N-protection with tetrahydropyran (THP) was employed.[6] ⁶Unprotected indazole.[7] ⁷General conditions for the original Heck reaction.[8] ⁸Illustrates typical conditions for a bromo-substrate.
Table 3: Sonogashira Coupling
| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Iodo-1H-indazole (N-protected)⁹ | Terminal Alkyne | Pd catalyst | Cu(I) | Amine base | - | - | High (99%) |
| Aryl Iodide¹⁰ | Phenylacetylene | Pd(OAc)₂ | CuI | Dabco | - | RT | Quantitative |
| Aryl Bromide¹¹ | Terminal Alkyne | Pd(PhCN)₂Cl₂ | - | - | - | RT | Good |
⁹N-protection was found to be necessary for this reaction.[9] ¹⁰Demonstrates high reactivity of aryl iodides.[3] ¹¹Copper-free conditions are often preferred for bromo-substrates.[10]
Table 4: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 6-Bromo-1H-indazole¹² | Primary Amine | BrettPhos precatalyst (2) | BrettPhos | LiHMDS | THF | 65 | Good |
| 6-Bromo-1H-indazole¹² | Secondary Amine | RuPhos precatalyst (2) | RuPhos | LiHMDS | THF | 65 | Good |
| Aryl Iodide¹³ | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP/DPPF | NaOtBu | Toluene | - | Good |
| Nitroarenes¹⁴ | Diaryl/Aryl/Alkylamines | Pd catalyst | Dialkyl(biaryl)phosphine | - | - | - | Good |
¹²Data for a bromo-indazole at a different position, highlighting the feasibility of the reaction on this scaffold.[11] ¹³General conditions for the amination of aryl iodides.[12] ¹⁴Demonstrates the possibility of using nitroarenes directly in C-N bond formation.[13]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 3-Iodo-6-methyl-4-nitro-1H-indazole [4]
-
To a microwave vial, add 3-iodo-6-methyl-4-nitro-1H-indazole (1 equiv.), the corresponding boronic acid or pinacol boronate ester (2 equiv.), Pd(PPh₃)₄ (5-6 mol%), and a 2 M aqueous solution of Na₂CO₃ (2 equiv.).
-
Add 1,4-dioxane as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 120 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Heck Reaction of 3-Iodo-6-methyl-4-nitro-1H-indazole [7]
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodo-6-methyl-4-nitro-1H-indazole (0.5 mmol), Palladium(II) Acetate (0.025 mmol), and Sodium Carbonate (1.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (2.5 mL) followed by methyl acrylate (0.75 mmol) via syringe.
-
Place the sealed flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 4-12 hours, monitoring the reaction progress by TLC.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a highly effective substrate for various palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Heck reactions, where good to excellent yields can be achieved. Its high reactivity, attributed to the electron-withdrawing nitro group and the labile C-I bond, makes it a valuable building block in medicinal chemistry. While data for Sonogashira and Buchwald-Hartwig aminations are less specific for this exact substrate, the general reactivity trends of iodo-indazoles suggest that these transformations are also feasible, likely requiring N-protection for optimal outcomes. The choice of the specific cross-coupling reaction and conditions will ultimately depend on the desired final product and the nature of the coupling partner. For less reactive coupling partners or when milder conditions are desired, the iodo-substituted indazole is a superior choice over its bromo-analog.
References
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
A Comparative Analysis of N-Protecting Groups for 3-iodo-6-nitro-1H-indazole
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen protecting group is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of various N-protecting groups for the versatile synthetic intermediate, 3-iodo-6-nitro-1H-indazole, supported by experimental data and detailed protocols.
The indazole scaffold is a cornerstone in medicinal chemistry, and the title compound offers multiple avenues for functionalization. However, the acidic nature of the N-H proton, exacerbated by the electron-withdrawing nitro and iodo groups, necessitates a careful choice of protecting group to ensure stability during subsequent synthetic transformations, such as cross-coupling reactions at the C3-position, and to allow for efficient and clean removal.[1] This guide evaluates the performance of five commonly used N-protecting groups: 2-(Trimethylsilyl)ethoxymethyl (SEM), Benzyl (Bn), Tetrahydropyranyl (THP), tert-Butoxycarbonyl (Boc), and p-Toluenesulfonyl (Ts).
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the protection and deprotection of this compound with the selected protecting groups. The data is compiled from literature sources, with some values being typical or based on closely related substrates where specific data for the target molecule is unavailable.
| Protecting Group | Protection Reagent(s) | Typical Conditions (Protection) | Typical Yield (Protection) | Deprotection Conditions | Typical Yield (Deprotection) |
| SEM | SEM-Cl, NaH | THF, 0 °C to rt, 12-16 h | 85-95% (on analogue)[1] | 6M HCl/EtOH, reflux, 2-4 h or TBAF, THF | >90%[1][2] |
| Benzyl (Bn) | BnBr, K₂CO₃ | DMF, 60 °C, 4-6 h | 63% (on 6-nitroindazole)[3] | H₂, 10% Pd/C, EtOH or MeOH, rt | High |
| THP | DHP, p-TsOH (cat.) | DCM, rt, 2-4 h | High (mentioned in patent)[4] | p-TsOH, MeOH, rt, 1-3 h | High[1] |
| Boc | Boc₂O, DMAP | MeCN, rt | Moderate to High | Prone to in-situ deprotection under basic conditions of subsequent reactions[5] | Not applicable |
| Tosyl (Ts) | TsCl, Na₂CO₃ | CHCl₃/MeOH, rt | >90% (on histidine derivative) | Ac₂O, pyridine, rt or Cs₂CO₃, THF/MeOH | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on literature procedures and may require optimization for specific laboratory conditions.[1]
N-SEM Protection
-
Protection: To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). The mixture is stirred for 30 minutes, followed by the dropwise addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
-
Deprotection (Acidic): The N-SEM protected indazole is stirred in a 1:1 mixture of 6M hydrochloric acid and ethanol at reflux for 2-4 hours.[1]
-
Deprotection (Fluoride): The N-SEM protected indazole is dissolved in THF and treated with tetrabutylammonium fluoride (TBAF).
N-Benzyl Protection
-
Protection: To a solution of this compound (1.0 equiv) in anhydrous dimethylformamide (DMF) is added potassium carbonate (K₂CO₃, 2.0 equiv) followed by the dropwise addition of benzyl bromide (BnBr, 1.2 equiv). The mixture is heated to 60 °C for 4-6 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.[1]
-
Deprotection: The N-benzyl indazole is dissolved in ethanol or methanol, and 10% palladium on carbon (Pd/C) is added. The suspension is stirred under a hydrogen atmosphere at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the deprotected indazole.[1]
N-THP Protection
-
Protection: To a solution of this compound (1.0 equiv) in dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv). The mixture is stirred at room temperature for 2-4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with DCM. The combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by column chromatography.[1][4]
-
Deprotection: The N-THP indazole is dissolved in methanol, and a catalytic amount of p-TsOH is added. The solution is stirred at room temperature for 1-3 hours. The reaction is neutralized with a mild base, and the solvent is removed under reduced pressure.[1]
N-Boc Protection
-
Protection: To a solution of this compound (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in acetonitrile is added di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). The reaction is stirred at room temperature. However, it is important to note that for nitro-substituted indazoles, the N-Boc group can be labile under the basic conditions often employed in subsequent cross-coupling reactions, leading to in-situ deprotection.[5]
N-Tosyl Protection
-
Protection: To a solution of this compound (1.0 equiv) in a mixture of chloroform and methanol is added anhydrous sodium carbonate (2.0 equiv) followed by a solution of p-toluenesulfonyl chloride (TsCl, 1.0 equiv) in chloroform. The mixture is stirred at room temperature.
-
Deprotection: The N-tosyl indazole is dissolved in a mixture of acetic anhydride and pyridine and stirred at room temperature. Alternatively, cesium carbonate in a mixture of THF and methanol can be used for deprotection.[6]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the N-protection/deprotection strategy and a decision-making pathway for selecting an appropriate protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Iodo-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Operational Plan for Safe Disposal
The proper handling and disposal of 3-Iodo-6-nitro-1H-indazole are critical for maintaining a safe laboratory environment and ensuring environmental protection. This compound, a member of the halogenated and nitrated organic family, requires careful management as regulated hazardous waste. Adherence to the following procedures, in conjunction with institutional and local regulations, is imperative. Based on data for structurally similar compounds, this compound is anticipated to be classified as a hazardous substance that may be harmful if swallowed and can cause skin and eye irritation.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure risks:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from potential splashes of chemical waste. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. | Prevents skin contact with the hazardous material. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Respirator | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[1] | Prevents inhalation of harmful airborne particles. |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Experimental Protocol for Waste Segregation and Disposal
Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure compliant disposal.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
This compound must be segregated as halogenated organic waste .[2]
-
Crucially, do not mix this waste with other waste streams, particularly:
2. Solid Waste Collection:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a dedicated and clearly labeled hazardous waste bag.[3]
3. Liquid Waste Collection:
-
Unused solutions and reaction mixtures containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]
4. Container Management:
-
Waste containers must be kept securely closed at all times, except when actively adding waste.[1]
-
Ensure all containers are accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Store waste containers in a designated and secure secondary containment area to prevent spills.[1]
5. Final Disposal:
-
On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[1]
-
The disposal of this compound must be handled through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.
By adhering to these procedures, you will ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and your chemical hygiene plan.
References
Personal protective equipment for handling 3-Iodo-6-nitro-1H-indazole
Disclaimer: This guide is based on safety data for structurally similar nitro- and iodo-containing indazole derivatives. An official Safety Data Sheet (SDS) for 3-Iodo-6-nitro-1H-indazole was not available at the time of this writing. Researchers should always consult the specific SDS for the exact material in use and adhere to their institution's and local regulations.
Handling this compound in a laboratory setting requires stringent safety measures to protect researchers from potential hazards. This operational guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment. Based on data from similar compounds, this chemical is anticipated to be harmful if swallowed and may cause skin and eye irritation[1].
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory to prevent inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards.[2] | Protects eyes from splashes and airborne particles.[2] |
| Face Shield | To be worn over safety goggles.[2] | Provides a secondary layer of protection for the face from splashes.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[2] | Prevents skin contact. Gloves should be inspected before use and changed if contaminated.[2] |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure.[2] | Protects skin and personal clothing from contamination.[2] |
| Full-Length Pants & Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet.[2] | Prevents accidental skin contact. | |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-rated respirator.[2] | Required when handling the solid compound outside of a certified chemical fume hood.[2] |
Experimental Workflow for Safe Handling
Proper execution of experimental procedures involving this compound is critical to minimize exposure risk. The following diagram outlines the recommended workflow from preparation to disposal.
Caption: Workflow for handling this compound.
Detailed Procedural Guidance
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.[2]
-
Verify that the chemical fume hood has a current certification and is functioning correctly.[2]
-
Assemble all required glassware, reagents, and equipment inside the fume hood to minimize traffic in and out of the containment area.[2]
Handling the Compound:
-
When weighing the solid, use a disposable weigh boat and handle it with care to prevent dust generation.[2]
-
If transferring the solid, use a spatula and ensure it is decontaminated after use.[2]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.[2]
-
Properly segregate and dispose of all contaminated materials as outlined in the disposal plan.[2]
Disposal Plan
Improper disposal of this compound and its associated waste can pose a significant risk to both human health and the environment.[2]
Waste Segregation:
-
Solid Waste: Collect all disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, in a dedicated and clearly labeled hazardous waste bag within the fume hood.[2]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Do Not Mix: This compound should not be mixed with other waste streams, particularly non-halogenated organic waste, acids, bases, or oxidizing agents.[1]
Container Management:
-
Waste containers must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[1]
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
